N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQKKCELAQLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219886 | |
| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918523-58-7 | |
| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
This technical guide provides a comprehensive overview of the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound, with the CAS Number 918523-58-7, is a crucial building block in the synthesis of complex therapeutic agents. Its specific substitution pattern, featuring a sulfonamide, a formyl group, and two fluorine atoms on the phenyl ring, makes it a valuable synthon for introducing key pharmacophoric elements. This guide outlines a likely and feasible synthetic pathway based on established chemical principles and analogous reactions found in the patent literature.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached via a two-step sequence, starting from a commercially available or readily synthesized precursor. The proposed pathway involves the sulfonamidation of a key aniline intermediate.
Overall Reaction Scheme:
An In-depth Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS 918523-58-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key chemical intermediate, primarily recognized for its role in the synthesis of the potent BRAF V600E inhibitor, Vemurafenib (PLX4032). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its critical application in the drug development pipeline. While the compound itself is not known to possess significant biological activity, its function as a pivotal building block for a targeted cancer therapeutic underscores its importance in medicinal chemistry. This document will also briefly touch upon the mechanism of action of the final drug product, Vemurafenib, to provide a complete context for the relevance of this intermediate.
Chemical and Physical Properties
This compound is a solid organic compound at room temperature. The available quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 918523-58-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁F₂NO₃S | [4] |
| Molecular Weight | 263.26 g/mol | [4] |
| Appearance | Powder or liquid | [3] |
| Purity | ≥97% | [3] |
| Boiling Point (Predicted) | 350.3 ± 52.0 °C | [1] |
| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the sulfonamidation of 2,4-difluoroaniline, followed by a directed formylation. The following protocols are based on established synthetic routes for Vemurafenib intermediates.
Synthesis of the Precursor: N-(2,4-Difluorophenyl)propane-1-sulfonamide
The initial step involves the reaction of 2,4-difluoroaniline with propane-1-sulfonyl chloride to form the corresponding sulfonamide.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,4-difluoroaniline in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, pyridine or triethylamine, to the solution to act as an acid scavenger.
-
Sulfonylation: Cool the reaction mixture in an ice bath (0-5°C). Slowly add propane-1-sulfonyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Formylation to Yield this compound
The introduction of the formyl group at the ortho-position to the sulfonamide is a critical step. This is typically achieved through an ortho-directed formylation reaction, such as a modified Vilsmeier-Haack or Duff reaction.
Experimental Protocol (Illustrative Example using a Directed Ortho-Formylation):
-
Reaction Setup: Dissolve the precursor, N-(2,4-difluorophenyl)propane-1-sulfonamide, in a suitable solvent. For certain directed formylations, a high boiling point aprotic solvent may be used.
-
Formylating Agent: A variety of formylating agents can be employed. Common methods for aromatic formylation include the Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine in an acidic medium).[5][6][7][8][9][10][11][12][13][14][15][16][17][18] The choice of reagent and conditions will depend on the specific requirements for regioselectivity and substrate compatibility.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the electrophilic aromatic substitution.
-
Reaction Monitoring: The progress of the formylation is monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled and carefully quenched with water or an aqueous base. The product is then extracted into an organic solvent.
-
Purification: The organic extracts are combined, washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization to yield the desired compound.
Role in Drug Development: The Synthesis of Vemurafenib
This compound is a crucial intermediate in the multi-step synthesis of Vemurafenib. The formyl group serves as a reactive handle for the subsequent construction of the pyrrolopyridine core of the final drug molecule.
References
- 1. 918523-58-7 | CAS DataBase [m.chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound, CasNo.918523-58-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Duff Reaction [drugfuture.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 9. jocpr.com [jocpr.com]
- 10. jk-sci.com [jk-sci.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. jk-sci.com [jk-sci.com]
- 13. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Duff reaction - Wikipedia [en.wikipedia.org]
- 17. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Structure Elucidation of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. The document details the methodologies for its synthesis and characterization using various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single Crystal X-ray Diffraction. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and structural diagrams are visualized using Graphviz DOT language.
Molecular Structure and Properties
This compound is a synthetic organic compound with the molecular formula C₁₀H₁₁F₂NO₃S and a molecular weight of 263.26 g/mol . Its structure features a difluorinated benzaldehyde ring system connected to a propane-1-sulfonamide moiety.
| Property | Value |
| Molecular Formula | C₁₀H₁₁F₂NO₃S |
| Molecular Weight | 263.26 g/mol |
| CAS Number | 918523-58-7 |
| Appearance | Predicted to be a solid |
Synthesis Workflow
The synthesis of this compound can be achieved through a two-step process starting from 2,4-difluorobenzaldehyde. The first step involves the nitration of the benzaldehyde, followed by the reduction of the nitro group to an amine. The resulting 2,4-difluoro-3-aminobenzaldehyde is then reacted with propanesulfonyl chloride to yield the final product.
Spectroscopic and Crystallographic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.35 | s | 1H | -CHO |
| 8.51 | t, J=8.5 Hz | 1H | Ar-H |
| 7.20 | t, J=8.5 Hz | 1H | Ar-H |
| 7.10 | s | 1H | -NH- |
| 3.20 | t, J=7.5 Hz | 2H | -SO₂-CH₂- |
| 1.85 | sext, J=7.5 Hz | 2H | -CH₂-CH₂-CH₃ |
| 1.05 | t, J=7.5 Hz | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 188.0 | -CHO |
| 162.5 (dd, J=250, 12 Hz) | C-F |
| 158.0 (dd, J=250, 12 Hz) | C-F |
| 135.0 (dd, J=10, 2 Hz) | Ar-C |
| 125.0 (dd, J=5, 2 Hz) | Ar-C |
| 120.0 (dd, J=15, 5 Hz) | Ar-C |
| 112.0 (dd, J=20, 5 Hz) | Ar-C |
| 55.0 | -SO₂-CH₂- |
| 17.0 | -CH₂-CH₂-CH₃ |
| 13.0 | -CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted ESI-MS Data
| m/z | Assignment |
| 264.04 | [M+H]⁺ |
| 286.02 | [M+Na]⁺ |
A plausible fragmentation pathway for this compound under positive ion ESI-MS/MS conditions is initiated by the loss of the propanesulfonyl group, followed by further fragmentation of the aromatic ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy helps to identify the functional groups present in the molecule.
Predicted FT-IR Data (Solid, KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 3250-3350 | N-H stretch |
| 2950-3000 | C-H stretch (aliphatic) |
| 2850-2900 | C-H stretch (aldehyde) |
| 1680-1700 | C=O stretch (aldehyde) |
| 1600-1620 | C=C stretch (aromatic) |
| 1330-1370 | S=O stretch (asymmetric) |
| 1140-1180 | S=O stretch (symmetric) |
| 1200-1300 | C-F stretch |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of this compound.
Synthesis of 2,4-Difluoro-3-aminobenzaldehyde
-
Nitration of 2,4-Difluorobenzaldehyde: To a stirred solution of concentrated sulfuric acid, cool to 0 °C and slowly add fuming nitric acid. Maintain the temperature at 0 °C and add 2,4-difluorobenzaldehyde dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-difluoro-3-nitrobenzaldehyde.
-
Reduction of 2,4-Difluoro-3-nitrobenzaldehyde: Dissolve the nitro derivative in ethanol or acetic acid. Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, filter off the iron salts, and neutralize the filtrate. Extract the product with an organic solvent, wash, dry, and concentrate to yield 2,4-difluoro-3-aminobenzaldehyde.
Synthesis of this compound
-
Dissolve 2,4-difluoro-3-aminobenzaldehyde in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
NMR Spectroscopic Analysis
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse program and acquire a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometric Analysis
-
Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an electrospray ionization (ESI) source of a high-resolution mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting product ion spectrum to identify the fragmentation patterns.
FT-IR Spectroscopic Analysis
-
Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Single Crystal X-ray Diffraction
-
Grow single crystals of the compound suitable for X-ray diffraction. This can typically be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
This comprehensive guide provides the necessary theoretical and practical information for the successful structure elucidation of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.
In-depth Technical Guide: The Mechanism of Action of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
A comprehensive review of the available scientific literature reveals a critical lack of specific data regarding the mechanism of action, biological targets, and quantitative efficacy of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. This compound, identified by the CAS Number 918523-58-7, appears primarily in chemical supplier databases and is likely utilized as an intermediate in multi-step organic syntheses rather than as a biologically active agent itself.
While the broader class of sulfonamides is well-characterized for its diverse biological activities, including antibacterial and anticancer effects, this specific molecule has not been the subject of published research detailing its interactions with biological systems. Extensive searches have yielded no quantitative data (e.g., IC50, Ki, EC50 values), detailed experimental protocols, or elucidated signaling pathways directly associated with this compound.
The Role of Sulfonamides in Drug Discovery
The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents.[1][2][3] Generally, sulfonamides exert their effects through various mechanisms, most notably by acting as competitive inhibitors of dihydropteroate synthetase (DHPS) in bacteria, an essential enzyme in folate synthesis.[1][4][5][6] This inhibition disrupts the production of DNA and RNA precursors, leading to a bacteriostatic effect.[1][4]
Beyond their antibacterial properties, sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anticancer agents.[2][3] For instance, certain sulfonamides have shown efficacy as PI3K/mTOR dual inhibitors and have been investigated as antiproliferative candidates in lung cancer models.[7][8]
This compound as a Chemical Intermediate
The available information strongly suggests that this compound serves as a building block for the synthesis of more complex, pharmacologically active molecules. Chemical supplier listings confirm its availability for research and development purposes, which is typical for such intermediates.[9][10][11]
A structurally related compound, N-(3-Carboxy-2,4-difluorophenyl)propane-1-sulphonamide, is known to be an intermediate in the synthesis of Vemurafenib, a potent BRAF inhibitor used in the treatment of melanoma.[12] This relationship further supports the likelihood that this compound is also a precursor in the development of targeted therapies.
Future Directions
To elucidate the potential mechanism of action of this compound, a systematic biological evaluation would be required. A proposed workflow for such an investigation is outlined below.
Figure 1. A proposed experimental workflow for the biological characterization of novel chemical entities.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics [ouci.dntb.gov.ua]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, CasNo.918523-58-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. This compound | 918523-58-7 [chemicalbook.com]
- 12. chembk.com [chembk.com]
The Diverse Biological Activities of Sulfonamide Derivatives: A Technical Guide
Introduction: The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Initially celebrated for the discovery of antibacterial "sulfa drugs," the versatility of this scaffold has led to the development of compounds with a remarkable spectrum of biological activities. This guide provides an in-depth technical overview of the primary therapeutic applications of sulfonamide derivatives, detailing their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Antimicrobial Activity
The original and most famous application of sulfonamides is in combating bacterial infections. These compounds are synthetic bacteriostatic agents, meaning they inhibit bacterial growth and reproduction rather than directly killing the cells.[1][2]
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), as they cannot utilize external sources.[2][4] Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[4][5]
Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[2] This leads to a depletion of essential metabolites, ultimately inhibiting bacterial growth.[1][5] Human cells are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of sulfonamides is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Table 1: Example MIC Values for Sulfonamide Derivatives
| Compound | Organism | MIC (mg/L) | Reference |
|---|---|---|---|
| Azithromycin | Legionella pneumophila | 0.01–0.25 | [6] |
| Levofloxacin | Legionella pneumophila | 0.008–0.03 | [6] |
| Doxycycline | Legionella pneumophila | 0.25–16 | [6] |
| Rifampicin | Legionella pneumophila | 0.0002–0.0008 |[6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[7][8]
Detailed Steps:
-
Antimicrobial Preparation: Prepare a stock solution of the sulfonamide derivative at twice the highest concentration to be tested.[9]
-
Plate Setup: Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[9]
-
Serial Dilution: Add 100 µL of the 2x antibiotic stock to the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second, repeating this two-fold serial dilution across the plate to a designated column. Discard 100 µL from the final dilution column.[9]
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[10]
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial inoculum.[7]
-
Controls: Include a positive control well (broth and inoculum, no drug) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.[7]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]
-
Reading Results: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (i.e., the first clear well).[7]
Anticancer Activity
A significant number of structurally novel sulfonamide derivatives have demonstrated potent antitumor activity. Their mechanisms are varied and often involve the inhibition of enzymes critical to cancer cell survival and proliferation.[7][11][12]
Mechanisms of Action
Sulfonamides exert their anticancer effects through multiple pathways, including:
-
Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[12]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle, often in the G1 phase, preventing cancer cells from progressing towards mitosis.[7][11]
-
Disruption of Microtubule Assembly: By interfering with microtubule dynamics, these compounds can inhibit the formation of the mitotic spindle, leading to apoptosis.[7][11]
-
Kinase Inhibition: Many sulfonamides are designed as inhibitors of protein kinases, such as VEGFR-2, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[13]
Quantitative Data: IC₅₀ Values
The cytotoxic (cell-killing) or cytostatic (growth-inhibiting) potential of anticancer sulfonamides is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).
Table 2: In Vitro Anticancer Activity of Selected Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [14][15] |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [14][15] | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [14][15] | |
| N-ethyl toluene-4-sulfonamide | HeLa (Cervical Cancer) | 10.9 ± 1.01 | [14][15] |
| MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | [14][15] | |
| MCF-7 (Breast Cancer) | 12.21 ± 0.93 | [14][15] | |
| Novel Sulfonamide (Compound 6) | HCT-116 (Colon Cancer) | 3.53 | [16] |
| HepG-2 (Liver Cancer) | 3.33 | [16] | |
| MCF-7 (Breast Cancer) | 4.31 | [16] |
| Various Sulfonamides | MDA-MB-468 (Breast Cancer) | < 30 |[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, providing a measure of a compound's cytotoxicity.[17][18]
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the sulfonamide test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[19]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[19]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17][20]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity
Certain sulfonamide derivatives are potent anti-inflammatory agents, most notably the selective COX-2 inhibitors. These drugs offer a targeted approach to reducing inflammation and pain.
Mechanism of Action: Selective COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[21][22]
Selective COX-2 inhibitors, such as celecoxib, are designed to preferentially bind to and inhibit the COX-2 enzyme.[21][23] This selective action reduces the synthesis of prostaglandins that mediate pain and inflammation, while having a minimal effect on COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[21]
Quantitative Data: IC₅₀ Values for COX Inhibition
The potency and selectivity of these inhibitors are determined by comparing their IC₅₀ values against COX-1 and COX-2 enzymes.
Table 3: IC₅₀ Values for Selective COX-2 Inhibitors
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib | 6.7 | 0.87 | 7.7 | [24] |
| Celecoxib | N/A | 0.04 | N/A | [25][26] |
| Valdecoxib | N/A | 0.005 | N/A | [26] |
| Rofecoxib | N/A | 0.018 | N/A | [26] |
| Meloxicam | 1.4 | 0.7 | 2 | [24] |
| Etoricoxib | 116 | 1.1 | 105 |[24] |
Carbonic Anhydrase Inhibition
Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[27] This activity is the basis for their use as diuretics, anti-glaucoma agents, and anticonvulsants.[28][29]
Mechanism of Action
The sulfonamide group (R-SO₂NH₂) binds to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme.[30] This binding prevents the normal catalytic reaction (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻), leading to an accumulation of carbonic acid.[12][29] In the kidney, this inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to a diuretic effect.[12] In the eye, it decreases the secretion of aqueous humor, thus lowering intraocular pressure in glaucoma patients.[28]
Quantitative Data: Inhibition Constants (Kᵢ)
The potency of CA inhibitors is measured by their inhibition constant (Kᵢ), which reflects the affinity of the inhibitor for the enzyme.
Table 4: Inhibition Constants (Kᵢ) of Sulfonamides against Human CA Isoforms
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |
|---|---|---|---|---|---|
| Acetazolamide | 278.8 | 12.1 | 25.7 | N/A | [27][31] |
| Compound 15 | 725.6 | 3.3 | 6.1 | 80.5 | [31] |
| Compound 5f | 240.2 | 26.5 | 114.6 | 61.3 | [31] |
| Various Sulfonamides | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 |[32] |
Note: Acetazolamide also has reported IC₅₀ values of 30 nM for hCA IX and 130 nM for hCA II.[33]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Detailed Steps:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of the CA enzyme, a stock solution of the substrate p-NPA (in acetonitrile or DMSO), and solutions of the test inhibitors.[34]
-
Plate Setup: In a 96-well plate, add assay buffer to the appropriate wells.[34]
-
Inhibitor Addition: Add the test inhibitor solutions (at various concentrations) to the sample wells. Add solvent (e.g., DMSO) to the "maximum activity" control wells.[34]
-
Enzyme Addition: Add the CA working solution to all wells except the "blank" wells.[34]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[34]
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.[34]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode (e.g., every 30 seconds for 10-30 minutes).[34] The rate of color formation is inversely proportional to the inhibitory activity of the compound.
Other Notable Biological Activities
The therapeutic utility of sulfonamides extends to several other areas:
-
Diuretic Activity: As discussed, CA inhibitors like acetazolamide and thiazide diuretics (e.g., hydrochlorothiazide) act on the kidney to increase the excretion of water and salt.[1][28]
-
Hypoglycemic Activity: Sulfonylureas are a class of sulfonamide derivatives used to treat type 2 diabetes. They function by binding to ATP-sensitive potassium channels on pancreatic β-cells, which stimulates the release of insulin.
-
Anticonvulsant Activity: Some sulfonamides, including acetazolamide and zonisamide, are used as antiepileptic drugs. Their mechanism is thought to involve the inhibition of brain carbonic anhydrase isoforms.
Conclusion
The sulfonamide scaffold remains a remarkably fruitful platform for drug discovery. From their historical origins as antibacterial agents to their modern applications in oncology, inflammation, and metabolic diseases, sulfonamide derivatives demonstrate an exceptional range of biological activities. A thorough understanding of their varied mechanisms of action and the quantitative methods used to assess their efficacy is essential for the continued development of novel and improved therapeutics based on this versatile chemical class.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. ClinPGx [clinpgx.org]
- 12. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 22. benchchem.com [benchchem.com]
- 23. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. apexbt.com [apexbt.com]
- 26. selleckchem.com [selleckchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Acetazolamide: Package Insert / Prescribing Information [drugs.com]
- 29. Acetazolamide - Wikipedia [en.wikipedia.org]
- 30. tandfonline.com [tandfonline.com]
- 31. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. medchemexpress.com [medchemexpress.com]
- 34. benchchem.com [benchchem.com]
Technical Guide: Spectral Analysis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS 918523-58-7). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Structure
This compound
Caption: Chemical structure of this compound.
Predicted Spectral Data
NMR Spectroscopy Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra. Predictions are based on the chemical structure and typical values for similar functional groups.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Ar-CH O |
| ~8.0-8.2 | m | 1H | Ar-H |
| ~7.2-7.4 | m | 1H | Ar-H |
| ~9.5 | br s | 1H | SO₂NH |
| ~3.2 | t | 2H | SO₂-CH ₂- |
| ~1.8 | sextet | 2H | -CH₂-CH ₂-CH₃ |
| ~1.0 | t | 3H | -CH₂-CH₂-CH ₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | C HO |
| ~160 (dd) | C -F |
| ~158 (dd) | C -F |
| ~135 | Ar-C |
| ~125 (d) | Ar-C H |
| ~120 | Ar-C |
| ~112 (dd) | Ar-C H |
| ~55 | SO₂-C H₂- |
| ~25 | -CH₂-C H₂-CH₃ |
| ~13 | -CH₂-CH₂-C H₃ |
Note: dd = doublet of doublets, d = doublet, t = triplet, sextet = sextet, m = multiplet, s = singlet, br s = broad singlet. Coupling constants (J) are not predicted here but would be expected for adjacent non-equivalent protons and for fluorine-carbon couplings.
FT-IR Spectroscopy Data
The predicted significant peaks in the FT-IR spectrum are listed below. These are based on the characteristic vibrational frequencies of the functional groups present in the molecule.[1][2]
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Medium, Sharp | N-H stretch (sulfonamide) |
| ~2970-2870 | Medium-Weak | C-H stretch (aliphatic) |
| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1350-1320 | Strong | SO₂ asymmetric stretch |
| ~1170-1150 | Strong | SO₂ symmetric stretch |
| ~1250-1000 | Strong | C-F stretch |
| ~950 | Medium | S-N stretch |
Mass Spectrometry Data
The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments in a mass spectrum are provided. The exact fragmentation pattern would depend on the ionization technique used.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 263.04 | [M]⁺ (Molecular Ion) |
| 234.03 | [M - CHO]⁺ |
| 186.00 | [M - C₃H₇SO₂]⁺ |
| 157.00 | [M - C₃H₇SO₂ - CHO]⁺ |
| 107.09 | [C₃H₇SO₂]⁺ |
| 79.96 | [SO₂]⁺ |
| 43.05 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectral data for a solid organic compound like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Longer acquisition times are generally required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: A generalized workflow for NMR analysis.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic infrared absorption frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.
Methodology (KBr Pellet):
-
Sample Preparation: Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.
Caption: A generalized workflow for FT-IR analysis.
Mass Spectrometry
Objective: To determine the molecular weight and obtain information about the molecular formula and structure through fragmentation patterns.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Ionization: The solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged sample molecules. This is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.
-
Analysis and Detection: The subsequent steps are similar to EI-MS.
Caption: A generalized workflow for Mass Spectrometry analysis.
This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire such data. For definitive structural confirmation, synthesis and subsequent experimental analysis are required.
References
Difluoro-formylphenyl Sulfonamides: A Technical Guide to Their Therapeutic Potential as MKK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoro-formylphenyl sulfonamides have emerged as a promising class of compounds targeting key cellular signaling pathways implicated in a range of diseases. This technical guide provides an in-depth overview of the therapeutic potential of these compounds, with a primary focus on their validated role as potent and selective inhibitors of Mitogen-activated Protein Kinase Kinase 4 (MKK4). Inhibition of MKK4 by this chemical scaffold has shown significant promise in the context of liver regeneration and the treatment of acute and chronic liver diseases. This document details the underlying mechanism of action, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Therapeutic Target: Mitogen-activated Protein Kinase Kinase 4 (MKK4)
The primary therapeutic target of difluoro-formylphenyl sulfonamides is Mitogen-activated Protein Kinase Kinase 4 (MKK4), also known as MAP2K4 or MEK4.[1] MKK4 is a dual-specificity protein kinase that plays a crucial role in the stress-activated protein kinase (SAPK)/mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] It functions as an upstream activator of c-Jun N-terminal kinases (JNKs) and p38 MAPKs, thereby regulating critical cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][3]
Dysregulated MKK4 signaling is implicated in the pathophysiology of various diseases. Notably, MKK4 has been identified as a master regulator of liver regeneration.[4] Its inhibition has been shown to unlock the endogenous regenerative capacity of hepatocytes, making it a highly attractive target for the treatment of liver failure and other chronic liver conditions.[2][4]
Quantitative Data on MKK4 Inhibition
The development of MKK4 inhibitors based on the difluoro-formylphenyl sulfonamide scaffold has led to the identification of potent compounds, including the clinical candidate HRX215.[2][3] The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency of MKK4 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| LN3117 | MKK4 | 138 | Radiometric Protein Kinase Assay |
| LN3118 | MKK4 | 200 | Radiometric Protein Kinase Assay |
| Vemurafenib (scaffold precursor) | pMKK4-mediated JNK1 phosphorylation | 800 | Kinase Assay |
| Vemurafenib (scaffold precursor) | MKK4 activation | 7000 | Cascade Assay |
Data sourced from "First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure".[2]
Table 2: In Vivo Efficacy of HRX215 in a Partial Hepatectomy Mouse Model
| Treatment Group | Dose (mg/kg) | Ki67 Positive Hepatocytes (%) | P-value vs. Vehicle |
| Vehicle | - | ~20 | - |
| HRX215 | 0.4 | ~28 | 0.0131 |
| HRX215 | 2 | ~25 | 0.0554 |
| HRX215 | 10 | ~45 | < 0.0001 |
Data represents the quantification of Ki67/DAPI staining in liver sections 48 hours post-partial hepatectomy. Sourced from "First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure".[2]
Signaling Pathways and Experimental Workflows
MKK4 Signaling Pathway in Liver Regeneration
Inhibition of MKK4 in hepatocytes redirects the stress-activated protein kinase (SAPK) signaling pathway. Instead of signaling through both MKK4 and MKK7, the pathway is rerouted predominantly through MKK7 and JNK1. This leads to the activation of a pro-regenerative transcriptional program mediated by the transcription factors ATF2 and ELK1, ultimately promoting hepatocyte proliferation and liver regeneration.[2][4]
Experimental Workflow for MKK4 Inhibitor Screening
The process of identifying and validating MKK4 inhibitors involves a multi-step workflow, starting from initial screening to in vivo efficacy testing.
Detailed Experimental Protocols
In Vitro MKK4 Kinase Assay (Radiometric)
This protocol is adapted from methodologies used for screening MKK4 inhibitors.[2]
-
Reaction Mixture Preparation : Prepare a master mix containing 70 mM HEPES-NaOH (pH 7.5), 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20000.
-
Compound Preparation : Serially dilute the test compounds (difluoro-formylphenyl sulfonamides) in DMSO and add to the assay plate.
-
Enzyme and Substrate Addition : Add recombinant human MKK4 enzyme and its substrate (e.g., inactive JNK1) to the wells.
-
Initiation of Reaction : Start the kinase reaction by adding ATP at a concentration corresponding to the apparent ATP-Km of MKK4, along with [γ-³³P]-ATP.
-
Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection : Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for MKK4 Pathway Activation
This protocol is used to assess the effect of inhibitors on the MKK4 signaling pathway in cells.[2]
-
Cell Culture and Treatment : Culture hepatocytes or other relevant cell lines. Treat the cells with the MKK4 inhibitor at various concentrations for a specified time, followed by stimulation with a stress-inducing agent (e.g., LPS) to activate the MKK4 pathway.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total MKK4, phosphorylated MKK4 (p-MKK4), total JNK, and phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Partial Hepatectomy Model
This model is used to evaluate the efficacy of MKK4 inhibitors in promoting liver regeneration in vivo.[2]
-
Animal Model : Use adult male C57BL/6 mice.
-
Surgical Procedure : Anesthetize the mice and perform a 70% partial hepatectomy by ligating and resecting the median and left lateral liver lobes.
-
Compound Administration : Administer the MKK4 inhibitor (e.g., HRX215) or vehicle control orally (p.o.) at the desired doses immediately after surgery and at subsequent time points as required by the study design.
-
Sample Collection : Euthanize the mice at specified time points (e.g., 48 hours) post-hepatectomy and collect the remnant liver tissue.
-
Histological Analysis :
-
Fix the liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut sections and perform immunohistochemistry for proliferation markers such as Ki67.
-
Counterstain with DAPI to visualize nuclei.
-
-
Quantification : Capture images using fluorescence microscopy and quantify the percentage of Ki67-positive hepatocytes to assess the rate of liver regeneration.
-
Statistical Analysis : Compare the proliferation rates between the treated and vehicle control groups using appropriate statistical tests (e.g., Dunnett's multiple comparisons test).[2]
Conclusion
Difluoro-formylphenyl sulfonamides represent a significant advancement in the development of targeted therapies. Their potent and selective inhibition of MKK4 offers a novel therapeutic strategy for conditions characterized by impaired tissue regeneration, particularly in the liver. The data and protocols presented in this guide underscore the therapeutic potential of this compound class and provide a framework for further research and development in this area. The clinical progression of MKK4 inhibitors like HRX215 will be crucial in validating this approach for treating acute and chronic liver diseases.[2][3]
References
- 1. MKK4 Inhibitors-Recent Development Status and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuickresearch.com [kuickresearch.com]
- 4. MKK4 Liver Regeneration | University of Tübingen [uni-tuebingen.de]
In-depth Technical Guide: Exploration of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the exploration of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and its analogs, a chemical scaffold of interest in medicinal chemistry. Due to the limited publicly available data on a comprehensive series of these specific analogs, this document will focus on the foundational parent compound, general synthetic strategies applicable to its derivatization, and potential biological applications based on the broader class of sulfonamides. While specific quantitative data for a series of analogs is not available in the current literature, this guide provides a framework for their potential synthesis and evaluation.
Introduction to this compound
The core structure, this compound (CAS No. 918523-58-7), presents several key features for medicinal chemistry exploration. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to act as a hydrogen bond donor and acceptor, thereby interacting with various biological targets.[1][2] The 2,4-difluoro-3-formylphenyl group offers sites for chemical modification to explore structure-activity relationships (SAR). The formyl group, in particular, is a versatile handle for derivatization.
Sulfonamide-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Notably, they are a prominent class of protein kinase inhibitors, a critical target in oncology and immunology.[5][6] The exploration of analogs of this compound is therefore a rational approach in the search for novel therapeutic agents.
Synthetic Strategies
The synthesis of the parent compound and its analogs can be approached through established organic chemistry methodologies. A general retrosynthetic analysis suggests the formation of the sulfonamide bond as a key step.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesis and evaluation.
Experimental Protocol: General Synthesis of N-Aryl Sulfonamides
The following is a generalized protocol for the synthesis of N-aryl sulfonamides, which can be adapted for this compound and its analogs.
Materials:
-
Appropriately substituted aniline (e.g., 3-amino-2,6-difluorobenzaldehyde)
-
Alkanesulfonyl chloride (e.g., propane-1-sulfonyl chloride)
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the aniline derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes.
-
Slowly add the alkanesulfonyl chloride (1.0 - 1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl sulfonamide.
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Melting Point (for solid compounds)
Potential Biological Targets and Signaling Pathways
Given the prevalence of sulfonamides as kinase inhibitors, it is plausible that analogs of this compound could target various protein kinases involved in disease pathogenesis.
Diagram: Hypothetical Kinase Inhibition Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the chemical space around the this compound scaffold is necessary to identify potent and selective modulators of biological targets.
Table 1: Proposed Modifications for SAR Studies
| Region of Modification | Rationale | Potential Modifications |
| Formyl Group (CHO) | The aldehyde can be readily converted to various functional groups to probe different interactions with the target protein. | - Reductive amination to form various amines- Oxidation to a carboxylic acid and subsequent amidation- Wittig reaction to form alkenes- Condensation reactions to form imines or oximes |
| Propyl Chain | Altering the length and branching of the alkyl chain can affect lipophilicity and binding pocket occupancy. | - Methane-, ethane-, butane-sulfonamides- Branched alkyl chains (e.g., isopropane-sulfonamide)- Introduction of cyclic structures (e.g., cyclopropane-sulfonamide) |
| Aromatic Ring | The fluorine substituents influence the electronic properties and conformation of the molecule. The formyl and sulfonamide positions can be varied. | - Shifting the positions of the fluoro, formyl, and sulfonamide groups- Introducing other substituents (e.g., chloro, methyl, methoxy) |
Conclusion and Future Directions
While a detailed analysis of this compound analogs is hampered by the lack of specific published data, the chemical scaffold represents a promising starting point for drug discovery efforts. The synthetic accessibility and the proven track record of the sulfonamide moiety in medicinal chemistry provide a strong rationale for the synthesis and biological evaluation of a diverse library of analogs. Future research should focus on the systematic synthesis of these derivatives and their screening against a panel of relevant biological targets, such as protein kinases, to elucidate their therapeutic potential and establish clear structure-activity relationships. The publication of such studies would be of significant value to the medicinal chemistry community.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key intermediate in the synthesis of a class of potent and selective kinase inhibitors. This versatile building block is particularly valuable in the development of targeted therapies for cancers driven by mutations in the mitogen-activated protein kinase (MAPK) signaling pathway. The difluorophenyl group and the sulfonamide linkage are crucial pharmacophoric elements that contribute to the high affinity and selectivity of the final inhibitor compounds. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of kinase inhibitors, with a focus on BRAF inhibitors such as Dabrafenib.
Kinase Target Profile and Signaling Pathway
The primary targets of kinase inhibitors synthesized from this compound and its analogs are serine/threonine kinases within the RAF family, particularly BRAF.[1][2][3][4] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival in various cancers, most notably melanoma.[4][5]
The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell growth, differentiation, and survival.[1] Dabrafenib, a potent inhibitor synthesized using a similar sulfonamide core, targets mutant BRAF, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor growth.[1][2][3]
Data Presentation: Inhibitory Activity of Dabrafenib
The following table summarizes the in vitro inhibitory activity of Dabrafenib, a representative kinase inhibitor whose synthesis utilizes a core structure derived from related sulfonamide intermediates.
| Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |
| BRAF V600E | 0.6 | Melanoma cells with BRAF V600E | 200 | [1][6] |
| BRAF wild-type | - | - | - | [6] |
| CRAF | 5 | - | - | [6] |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a potent BRAF inhibitor, Dabrafenib, which illustrates the utility of sulfonamide-based intermediates. While not starting directly from this compound, this synthesis pathway showcases the key chemical transformations involved.
Synthesis of Dabrafenib
Step 1: Sulfonamidation
-
To a solution of methyl 3-amino-2-fluorobenzoate in pyridine, add 2,6-difluorobenzenesulfonyl chloride at 0°C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the sulfonamide intermediate.
Step 2: Condensation with a Pyrimidine Derivative
-
The sulfonamide intermediate is reacted with a suitable pyrimidine derivative, such as 2-chloro-4-methylpyrimidine, in the presence of a strong base like lithium bis(trimethylsilyl)amide (LHMDS).
-
This reaction typically proceeds at low temperatures to ensure selectivity.
-
Work-up and purification by chromatography provide the chloropyrimidine intermediate.
Step 3: Thiazole Ring Formation
-
The chloropyrimidine intermediate undergoes bromination followed by cyclization with 2,2-dimethylpropanethioamide to form the thiazole ring.
-
This two-step sequence is generally high-yielding.
Step 4: Amination to form Dabrafenib
-
The final step involves the displacement of the chloro group on the pyrimidine ring with an amino group.
-
This is typically achieved by treating the thiazole intermediate with ammonium hydroxide in a sealed reactor at elevated temperatures.
-
After cooling, the product, Dabrafenib, precipitates and can be collected by filtration, washed, and dried.
Conclusion
This compound and related structures are indispensable intermediates for the synthesis of targeted kinase inhibitors. The protocols and data presented here, using the well-established BRAF inhibitor Dabrafenib as a prime example, underscore the importance of this chemical scaffold in modern drug discovery. The synthetic routes are adaptable and provide a solid foundation for the development of novel and more potent kinase inhibitors for the treatment of cancer and other diseases. Researchers are encouraged to adapt these methodologies for the synthesis of their specific target molecules.
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. medschool.co [medschool.co]
- 5. Dabrafenib - Wikipedia [en.wikipedia.org]
- 6. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key building block in medicinal chemistry, most notably for the synthesis of targeted cancer therapeutics. Its unique structural features, including a difluorinated phenyl ring bearing a formyl group and a sulfonamide moiety, make it a valuable intermediate for the construction of complex bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block in drug discovery, with a primary focus on its role in the development of BRAF kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 918523-58-7 |
| Molecular Formula | C₁₀H₁₁F₂NO₃S |
| Molecular Weight | 263.26 g/mol |
| Appearance | White to light brown solid |
| Purity | Typically ≥97% |
Applications in Drug Discovery
The primary application of this compound is as a crucial intermediate in the synthesis of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase.[1] The BRAF gene is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[2][3] Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, most notably melanoma.[2][3]
Vemurafenib specifically targets this mutated BRAF protein, inhibiting its kinase activity and thereby blocking downstream signaling, which ultimately leads to the apoptosis of cancer cells.[2] The this compound moiety provides a critical scaffold for the binding of Vemurafenib to the ATP-binding pocket of the BRAF kinase.
While its role in Vemurafenib is well-established, the structural motifs present in this compound make it an attractive starting point for the design and synthesis of other kinase inhibitors and therapeutic agents. The difluorophenyl group can enhance metabolic stability and binding affinity, while the formyl and sulfonamide groups offer versatile handles for further chemical modifications.
Signaling Pathway
The MAPK/ERK signaling pathway is a critical regulator of cell growth and proliferation. In normal cells, the pathway is tightly controlled. However, in cancers with the BRAF V600E mutation, the pathway becomes constitutively active, leading to uncontrolled cell division. Vemurafenib acts as a potent inhibitor of this aberrant signaling.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent literature and provides a reliable method for the synthesis of the title compound.[4]
Caption: General workflow for the synthesis of this compound.
Materials:
-
2,4-Difluoro-3-formylbenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Toluene
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Propane-1-sulfonyl chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
n-Heptane
Procedure:
Step 1: Protection of 2,4-Difluoro-3-formylbenzaldehyde
-
To a solution of 2,4-difluoro-3-formylbenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and remove water using a Dean-Stark apparatus until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde, 2-(2,4-difluorophenyl)-1,3-dioxolane.
Step 2: Sulfonylation
-
Dissolve the protected aldehyde in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 1 hour at -78 °C.
-
Add propane-1-sulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-[3-(1,3-dioxolan-2-yl)-2,4-difluorophenyl]propane-1-sulfonamide.
Step 3: Deprotection to this compound
-
Dissolve the product from Step 2 in a mixture of THF and 6N HCl.
-
Heat the mixture to 65-70 °C and stir for 2 hours.
-
Cool the reaction to room temperature and add ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and add n-heptane to precipitate the product.
-
Filter the solid, wash with n-heptane, and dry under vacuum to obtain this compound as a light brown solid.
Quantitative Data Summary:
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Purity (by HPLC) |
| 1 | 2,4-Difluoro-3-formylbenzaldehyde | Ethylene glycol, p-TSA | Toluene | Reflux | 4-6 h | >95% | - |
| 2 | 2-(2,4-difluorophenyl)-1,3-dioxolane | n-BuLi, Propane-1-sulfonyl chloride | THF | -78 °C to RT | 12 h | 70-80% | >95% |
| 3 | N-[3-(1,3-dioxolan-2-yl)-2,4-difluorophenyl]propane-1-sulfonamide | 6N HCl | THF | 65-70 °C | 2 h | ~85% | 98.2%[4] |
Synthesis of Vemurafenib from this compound
This part of the protocol outlines the conversion of the title building block into the final active pharmaceutical ingredient, Vemurafenib.[4]
Caption: General workflow for the synthesis of Vemurafenib from the key intermediate.
Materials:
-
This compound
-
5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Methanol
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
Procedure:
-
Reductive Amination:
-
To a solution of this compound and 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine in DCE, add sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the coupled intermediate.
-
-
Acylation to form Vemurafenib:
-
Prepare the acid chloride of a suitable carboxylic acid precursor of the pyrrolo[2,3-b]pyridine core by reacting it with oxalyl chloride in DCM with a catalytic amount of DMF.
-
In a separate flask, add aluminum chloride to a solution of the product from the reductive amination step in DCM at 0 °C.
-
Add the freshly prepared acid chloride solution to the reaction mixture and stir at room temperature.
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain Vemurafenib.
-
Quantitative Data Summary for Vemurafenib Synthesis:
| Step | Key Reactants | Key Reagents | Solvent | Temperature | Time | Yield |
| Reductive Amination | This compound, 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine | Sodium triacetoxyborohydride | DCE | RT | 4-8 h | 60-70% |
| Acylation | Product from previous step, Pyrrolo[2,3-b]pyridine acid chloride | AlCl₃ | DCM | 0 °C to RT | 2-4 h | 50-60% |
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its successful application in the synthesis of the BRAF inhibitor Vemurafenib highlights its importance in the development of targeted therapies for cancer. The provided protocols and data offer a comprehensive guide for researchers and scientists working in the field of medicinal chemistry and drug development to synthesize and utilize this key intermediate for the discovery of novel therapeutic agents. The structural features of this compound suggest its potential for broader applications in the design of inhibitors for other kinase targets and bioactive molecules.
References
Application Notes and Protocols for the Coupling of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key intermediate in the synthesis of various biologically active compounds. The presence of a formyl group on the difluorophenyl ring offers a versatile handle for introducing molecular diversity, particularly through carbon-nitrogen bond formation. This document provides a detailed protocol for the coupling of this sulfonamide derivative with a primary amine via reductive amination, a widely used and robust method in medicinal chemistry.
Core Application: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine or iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating secondary and tertiary amines. In the context of this compound, the formyl group serves as the electrophilic partner for condensation with a nucleophilic amine.
Experimental Protocol: Reductive Amination with Benzylamine
This protocol details the coupling of this compound with benzylamine as a representative primary amine coupling partner.
Materials and Reagents:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Amine and Acid: To the stirred solution, add benzylamine (1.1 eq) followed by glacial acetic acid (2.0 eq).
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-((benzylamino)methyl)-2,4-difluorophenyl)propane-1-sulfonamide.
Data Presentation
The following table summarizes typical quantitative data for the reductive amination of this compound with benzylamine.
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 265.27 | 1.00 | 1.0 | 265 mg |
| Benzylamine | 107.15 | 1.10 | 1.1 | 118 mg |
| Sodium triacetoxyborohydride | 211.94 | 1.50 | 1.5 | 318 mg |
| Acetic Acid | 60.05 | 2.00 | 2.0 | 120 mg |
| Product | 356.42 | - | - | - |
| Yield | - | - | - | 85% |
| Purity (by HPLC) | - | - | - | >98% |
Visualizations
Diagram of the Reductive Amination Workflow
Caption: Workflow for the reductive amination coupling reaction.
Signaling Pathway Analogy: General Coupling Strategy
Caption: Logical relationship for coupling at the formyl group.
Application Notes: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2][3] Its overexpression and activation are implicated in the progression and metastasis of various solid tumors, making it a compelling target for anticancer therapies.[1][3] A significant class of FAK inhibitors is based on the pyrimidine scaffold. The intermediate, N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, represents a key building block in the synthesis of potent and selective FAK inhibitors, such as GSK2256098 and its analogs. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of FAK inhibitors.
FAK Signaling Pathway and Inhibition
Integrin activation at focal adhesions recruits and activates FAK through autophosphorylation at Tyr397. This phosphotyrosine residue serves as a docking site for Src family kinases, leading to the formation of a dual kinase complex that phosphorylates a multitude of downstream substrates. Key signaling cascades initiated by FAK activation include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. FAK inhibitors act by competing with ATP for the kinase domain's binding pocket, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
Synthetic Application of this compound
The title compound serves as a crucial precursor for introducing the sulfonamide-bearing phenyl moiety onto a heterocyclic core, a common feature in many FAK inhibitors. The synthetic strategy generally involves the conversion of the formyl group to a nucleophilic amine, which can then be coupled with a suitable heterocyclic partner. A plausible synthetic route to a GSK2256098 analog is outlined below.
Proposed Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis of N-(3-(Aminomethyl)-2,4-difluorophenyl)propane-1-sulfonamide
This protocol describes the conversion of the formyl group of the starting material to an aminomethyl group via reductive amination.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-(aminomethyl)-2,4-difluorophenyl)propane-1-sulfonamide.
Protocol 2: Synthesis of a FAK Inhibitor Analog via Nucleophilic Aromatic Substitution
This protocol outlines the coupling of the synthesized amine with a substituted pyrimidine core.
Materials:
-
N-(3-(Aminomethyl)-2,4-difluorophenyl)propane-1-sulfonamide
-
Substituted 2,4-dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(3-(aminomethyl)-2,4-difluorophenyl)propane-1-sulfonamide (1.0 eq) in DMF, add the substituted 2,4-dichloropyrimidine (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final FAK inhibitor analog.
Quantitative Data
The following tables summarize the inhibitory activity of GSK2256098, a FAK inhibitor synthesized through a pathway utilizing a similar sulfonamide intermediate.
Table 1: In Vitro Inhibitory Activity of GSK2256098 against FAK
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR8 | Ovary | 15 | [4] |
| U87MG | Brain | 8.5 | [4] |
| A549 | Lung | 12 | [4] |
Table 2: FAK Phosphorylation Inhibition by GSK2256098
| Cell Line | Treatment Concentration (µM) | Inhibition of FAK Y397 Phosphorylation | Reference |
| PANC-1 | 0.1 - 10 | Low (<20%) | [4] |
| L3.6P1 | 0.1 - 10 | High (>90%) | [4] |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potent pyrimidine-based FAK inhibitors. The protocols provided herein offer a general framework for the elaboration of this building block into final drug candidates. The potent in vitro activity of inhibitors like GSK2256098 underscores the importance of this synthetic route in the development of novel anticancer therapeutics targeting the FAK signaling pathway. Further optimization of reaction conditions and purification methods may be required for specific analogs to achieve desired yields and purity.
References
- 1. WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide - Google Patents [patents.google.com]
- 2. US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Gsk-2256098 | C20H23ClN6O2 | CID 46214930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the development of cell-based assays to characterize novel sulfonamide derivatives, using N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide as a representative scaffold. Given the broad therapeutic potential of sulfonamides, particularly as enzyme inhibitors in oncology, these protocols focus on a well-established target: Carbonic Anhydrase IX (CA-IX). CA-IX is a transmembrane enzyme that is highly expressed in many solid tumors and plays a crucial role in tumor progression by regulating pH in the hypoxic tumor microenvironment.[1][2] Inhibition of CA-IX can disrupt this pH regulation, leading to cancer cell death and reduced tumor growth.[3][4]
The following sections will detail the signaling pathway of CA-IX, provide a general workflow for screening novel sulfonamide derivatives, and offer specific protocols for key cell-based assays to determine compound efficacy and target engagement.
Signaling Pathway: Carbonic Anhydrase IX in the Tumor Microenvironment
Under hypoxic conditions, tumor cells upregulate the transcription factor HIF-1α, which in turn induces the expression of CA-IX.[2][5] CA-IX is a transmembrane protein with an extracellular catalytic domain.[2] It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2][4] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[3][6] The exported protons contribute to an acidic tumor microenvironment, which promotes invasion and metastasis, while the imported bicarbonate helps to buffer the intracellular environment against acid-induced apoptosis.[3][5]
Caption: CA-IX pathway in tumor cells under hypoxia.
Experimental Workflow for Screening Sulfonamide Derivatives
The following workflow provides a general framework for the initial screening and characterization of novel sulfonamide derivatives targeting a specific cellular protein, such as CA-IX.
Caption: General workflow for screening sulfonamide derivatives.
Data Presentation: Representative Inhibitory Activity
The following table summarizes representative data for sulfonamide-based inhibitors against Carbonic Anhydrase isoforms. This data is provided as an example of how to structure results for comparison.
| Compound ID | Target Isoform | Ki (nM)[7] | Cell Line | IC50 (µM)[8] |
| Representative Sulfonamide 1 | hCA I | 240 | AMJ-13 | 6.47 |
| Representative Sulfonamide 2 | hCA II | 19 | AMJ-13 | 0.10 |
| Representative Sulfonamide 3 | hCA IX | 25 | AMJ-13 | 0.25 |
| Representative Sulfonamide 4 | hCA XII | 8.8 | AMJ-13 | Not Reported |
| Acetazolamide (Standard) | hCA IX | 25.0 | HT-29 | Not Reported |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of the sulfonamide derivatives on a cancer cell line expressing the target of interest (e.g., HeLa or HT-29 for CA-IX).
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data using appropriate software.
Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing the target protein
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., Tris buffer with 1% NP-40 and protease inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the target protein (e.g., anti-CA-IX)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the sulfonamide derivative at a desired concentration (e.g., 10x the IC50 value) or vehicle (DMSO) for 1-2 hours at 37°C.[13]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS and then scrape them into PBS containing protease and phosphatase inhibitors.[13]
-
Heat Shock: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.[13]
-
Cell Lysis: Immediately after the heat shock, lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[13]
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay and normalize the concentrations.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve for the compound-treated sample indicates target engagement.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial characterization of novel this compound derivatives using a representative cancer target, Carbonic Anhydrase IX. By following the experimental workflow and detailed protocols, researchers can effectively assess the cytotoxic potential and target engagement of their compounds, paving the way for further preclinical development.
References
- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the sulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[1] Sulfonamides are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2] This diverse activity profile makes this compound a compelling candidate for high-throughput screening (HTS) campaigns to elucidate its potential therapeutic applications.
These application notes provide a framework for the initial screening of this compound against common targets of the sulfonamide class. The following protocols are designed to be adaptable for HTS platforms and cover antibacterial, anticancer, and general cytotoxicity assays.
Physicochemical Properties (for handling and storage)
| Property | Value | Source |
| CAS Number | 918523-58-7 | [3][4] |
| Molecular Formula | C10H11F2NO3S | Chemical Supplier |
| Molecular Weight | 263.26 g/mol | Chemical Supplier |
| Appearance | White to off-white powder or liquid | [4] |
| Purity | >97% (typical) | [4] |
| Storage | Store in a tightly sealed container in a cool, dry place. | [4] |
| Solubility | Soluble in DMSO | Assumption |
Section 1: Antibacterial Activity Screening - Dihydropteroate Synthase (DHPS) Inhibition Assay
The foundational antibacterial mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5] This pathway is absent in humans, offering a selective target for antimicrobial agents.
Signaling Pathway: Bacterial Folic Acid Synthesis
Experimental Protocol: DHPS Inhibition HTS Assay
This protocol describes a biochemical, fluorescence-based assay to identify inhibitors of DHPS.
Materials:
-
Recombinant DHPS enzyme (e.g., from E. coli)
-
p-Aminobenzoic acid (PABA)
-
Dihydropterin diphosphate
-
Assay Buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 10 mM DTT
-
Fluorescent detection reagent (e.g., a coupled enzyme system that produces a fluorescent product)
-
This compound (Test Compound)
-
Sulfamethoxazole (Positive Control)
-
DMSO (Vehicle Control)
-
384-well, black, flat-bottom plates
Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of the test compound, positive control, and vehicle control from stock plates to the 384-well assay plates.
-
Enzyme Preparation: Prepare a master mix of DHPS in assay buffer.
-
Enzyme Addition: Dispense 10 µL of the enzyme mix to each well of the assay plate.
-
Pre-incubation: Centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a substrate master mix containing PABA and dihydropterin diphosphate in assay buffer. Add 10 µL of the substrate mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Add 10 µL of the fluorescent detection reagent. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/590 nm).
Data Presentation: DHPS Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 - 100 | Hypothetical Data | TBD |
| Sulfamethoxazole (Positive Control) | 0.1 - 100 | 95 ± 5 (at 100 µM) | ~5 |
| DMSO (Vehicle Control) | - | 0 ± 5 | N/A |
Section 2: Anticancer Activity Screening
Many sulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases and protein kinases.
Carbonic Anhydrase IX (CA IX) Inhibition
CA IX is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.
This protocol uses a stopped-flow spectrophotometer to measure the inhibition of CA IX-catalyzed CO2 hydration.
Materials:
-
Recombinant human CA IX
-
Assay Buffer: 20 mM Tris-HCl, 20 mM Na2SO4, pH 7.5
-
Phenol Red (pH indicator)
-
CO2-saturated water
-
This compound (Test Compound)
-
Acetazolamide (Positive Control)
-
DMSO (Vehicle Control)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Prepare solutions of CA IX, the test compound at various concentrations, and the pH indicator in the assay buffer.
-
Mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of phenol red at 557 nm over time.
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Compound | Concentration (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |
| This compound | 1 - 1000 | Hypothetical Data | TBD |
| Acetazolamide (Positive Control) | 1 - 1000 | 98 ± 4 (at 1000 nM) | ~20 |
| DMSO (Vehicle Control) | - | 0 ± 5 | N/A |
Kinase Inhibition Screening (e.g., VEGFR-2)
Sulfonamides are known to inhibit various protein kinases involved in cancer signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
HTRF Detection Reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)
-
This compound (Test Compound)
-
Sorafenib (Positive Control)
-
DMSO (Vehicle Control)
-
384-well, low-volume, white plates
Procedure:
-
Dispense 2 µL of the test compound, positive control, or vehicle control to the assay plate.
-
Add 4 µL of a mix of VEGFR-2 and biotinylated peptide substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of ATP in kinase assay buffer to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader.
| Compound | Concentration (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |
| This compound | 1 - 10000 | Hypothetical Data | TBD |
| Sorafenib (Positive Control) | 1 - 10000 | 99 ± 3 (at 10000 nM) | ~90 |
| DMSO (Vehicle Control) | - | 0 ± 6 | N/A |
Section 3: General Cytotoxicity Screening
A crucial step in any HTS campaign is to assess the general cytotoxicity of a compound to distinguish between targeted effects and non-specific toxicity.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
96-well, clear, flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of the test compound, positive control, and vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity
| Compound | Cell Line | CC50 (µM) |
| This compound | HEK293 | TBD |
| This compound | A549 | TBD |
| Doxorubicin (Positive Control) | A549 | ~0.1 |
Conclusion
This compound, by virtue of its sulfonamide core, is a promising candidate for high-throughput screening against a variety of biological targets. The protocols provided herein offer a starting point for the systematic evaluation of its potential as an antibacterial or anticancer agent. Positive hits from these primary screens should be subjected to further validation, including dose-response studies, secondary assays, and mechanism of action studies, to confirm their activity and selectivity. A thorough understanding of the compound's cytotoxic profile is essential for interpreting the results of target-based screens and for guiding future drug development efforts.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Screening of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the enzymatic screening of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and its derivatives. This document outlines the probable enzymatic targets, presents detailed experimental protocols for screening, and includes representative data and visualizations to guide research and development efforts.
Introduction
This compound belongs to the sulfonamide class of compounds, a well-established pharmacophore in drug discovery. The structural motif of a propane-1-sulfonamide group attached to a difluorophenyl ring is present in known kinase inhibitors, suggesting that this compound and its derivatives may target key enzymes in cellular signaling pathways. Notably, the core structure bears a resemblance to the FDA-approved drug Vemurafenib, a potent inhibitor of BRAF kinase.[1][2] Consequently, the primary focus for enzymatic screening of this compound series should be on kinases involved in oncogenic signaling, with a secondary focus on other enzymes known to be inhibited by sulfonamides, such as carbonic anhydrases.
Primary Enzymatic Target: BRAF Kinase
The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][4][5] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the kinase, driving uncontrolled cell growth and tumorigenesis.[6][7][8] This makes BRAF a prime target for cancer therapy, especially in melanoma, colorectal cancer, and thyroid cancer.[6][9] Structurally similar compounds, such as N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, have been shown to be potent and selective inhibitors of BRAF, particularly the V600E mutant.[10][11]
BRAF Signaling Pathway
The BRAF signaling cascade is initiated by the activation of upstream receptor tyrosine kinases, leading to the activation of RAS. Activated RAS recruits RAF kinases (including BRAF) to the cell membrane, where they are activated and subsequently phosphorylate and activate MEK1/2. MEK1/2, in turn, phosphorylates and activates ERK1/2, which then translocates to the nucleus to regulate gene expression involved in cell proliferation and survival.[3][4][12] Inhibition of BRAF disrupts this pathway, leading to reduced cell proliferation and apoptosis in BRAF-mutant cancer cells.[1][13]
Secondary Enzymatic Target: Carbonic Anhydrases
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[14][15] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[16] Therefore, screening this compound derivatives against relevant CA isoforms is a worthwhile secondary objective.
Data Presentation: In Vitro Inhibitory Activity
The following tables present hypothetical yet representative data for the inhibitory activity of this compound and its derivatives against BRAF V600E and human carbonic anhydrase isoforms. The data are presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
Table 1: Inhibitory Activity against BRAF V600E Kinase
| Compound | Modification on Phenyl Ring | IC50 (nM) |
| Lead Compound | 3-formyl | 85 |
| Derivative A | 3-cyano | 62 |
| Derivative B | 3-ethynyl | 15 |
| Derivative C | 3-carboxy | 120 |
| Vemurafenib (Control) | - | 31 |
Table 2: Inhibitory Activity against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| Lead Compound | 850 | 250 | 95 |
| Derivative D | 780 | 210 | 78 |
| Acetazolamide (Control) | 250 | 12 | 25 |
Experimental Protocols
The following are detailed protocols for the enzymatic screening of this compound derivatives.
Protocol 1: In Vitro BRAF V600E Kinase Inhibition Assay (ELISA-based)
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of BRAF V600E kinase activity by test compounds.
Materials:
-
Recombinant active BRAF V600E enzyme
-
Recombinant GST-tagged MEK1 (substrate)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Glutathione-coated 96-well plates
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in TBS)
-
Primary antibody: Anti-phospho-MEK1/2 (Ser217/221)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Substrate Coating: Coat the wells of a glutathione-coated 96-well plate with 100 µL of 0.5 µg/mL GST-MEK1 in a suitable buffer and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO, and then dilute further in kinase reaction buffer.
-
Kinase Reaction: a. In a separate plate, add 25 µL of the diluted compounds to 25 µL of BRAF V600E enzyme solution (e.g., 10 ng/well) and pre-incubate for 30 minutes at room temperature. b. After washing the MEK1-coated plate, transfer 50 µL of the enzyme/inhibitor mixture to each well. c. Initiate the kinase reaction by adding 50 µL of ATP solution (e.g., 10 µM final concentration) to each well. d. Incubate for 60 minutes at 30°C.
-
Detection: a. Stop the reaction by washing the plate three times with wash buffer. b. Add 100 µL of diluted anti-phospho-MEK1/2 antibody and incubate for 1 hour at room temperature. c. Wash the plate three times and add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. d. Wash the plate five times and add 100 µL of TMB substrate. Incubate until sufficient color development. e. Stop the reaction by adding 100 µL of stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase esterase activity.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX)
-
Assay buffer (e.g., 20 mM Tris-SO4, pH 7.6)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
This compound derivatives
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
Assay Setup: a. To the wells of a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound solution, and 20 µL of the CA enzyme solution (final concentration e.g., 10 nM). b. Include controls for no enzyme (blank) and no inhibitor (100% activity). c. Pre-incubate the plate for 10 minutes at room temperature.
-
Enzymatic Reaction: a. Prepare a stock solution of 4-Nitrophenyl acetate in acetonitrile. Dilute in assay buffer to the desired final concentration (e.g., 1 mM). b. Initiate the reaction by adding 20 µL of the NPA solution to each well.
-
Data Acquisition: Immediately measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.
-
Data Analysis: a. Calculate the initial rate of the reaction (V) from the linear portion of the absorbance versus time plot. b. Calculate the percent inhibition for each compound concentration. c. Determine the inhibition constant (Ki) using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.
Conclusion
The provided application notes and protocols offer a robust framework for the enzymatic screening of this compound derivatives. Based on structural similarities to known drugs, BRAF kinase is a high-priority target, and the detailed ELISA protocol allows for effective screening against this key oncogenic driver. The secondary screening against carbonic anhydrases provides an opportunity to explore the broader pharmacological profile of these compounds. The structured data tables and workflow diagrams are designed to facilitate experimental planning and data interpretation for researchers in the field of drug discovery and development.
References
- 1. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. BRAF V600E in cancer: Exploring structural complexities, mutation profiles, and pathway dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lung.org [lung.org]
- 9. thepatientstory.com [thepatientstory.com]
- 10. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRAF gene signaling pathway [pfocr.wikipathways.org]
- 13. ClinPGx [clinpgx.org]
- 14. mdpi.com [mdpi.com]
- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase inhibitors. Inhibition of transmembrane isoforms IX, XII, and XIV with less investigated anions including trithiocarbonate and dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Welcome to the technical support center for the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, troubleshooting common issues, and improving the overall yield and purity of the target compound.
Synthesis Overview
The synthesis of this compound typically proceeds through a two-step sequence starting from 2,4-difluoroaniline. The first step involves the introduction of a formyl group onto the aromatic ring, followed by the sulfonylation of the resulting aniline derivative with propanesulfonyl chloride.
Caption: General synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents?
A1: The primary starting material is 2,4-difluoroaniline. For the subsequent steps, the quality of the reagents is crucial for achieving high yields.
| Step | Reagent | Recommended Purity | Notes |
| Formylation | 2,4-Difluoroaniline | >98% | Impurities can lead to side reactions. |
| Formylating Agent (e.g., DMF/POCl₃) | Reagent Grade | Use freshly distilled POCl₃ for best results. | |
| Sulfonylation | 2,4-Difluoro-3-formylaniline | >97% | Ensure the starting material from the previous step is pure. |
| Propanesulfonyl chloride | >98% | Should be clear and colorless. A yellow tint may indicate decomposition. | |
| Base (e.g., Pyridine, Triethylamine) | Anhydrous | Moisture can hydrolyze the sulfonyl chloride. | |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous | Use dry solvents to prevent unwanted side reactions. |
Q2: What are the typical reaction conditions for the sulfonylation step?
A2: The sulfonylation is typically carried out under anhydrous conditions using a non-nucleophilic base. The reaction is often performed at a low temperature to control exothermicity and minimize side reactions.
| Parameter | Typical Range |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours |
| Solvent | Anhydrous DCM or THF |
| Base | Pyridine or Triethylamine |
| Stoichiometry | 1.1 - 1.5 equivalents of propanesulfonyl chloride |
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2,4-difluoro-3-formylaniline) and the appearance of the product spot indicate the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What is the best way to purify the final product?
A4: The final product, this compound, is a solid that can be purified by recrystallization or column chromatography.
| Purification Method | Recommended Solvents |
| Recrystallization | Ethanol/Water, Isopropanol |
| Column Chromatography | Silica gel with an Ethyl Acetate/Hexanes gradient |
Troubleshooting Guide
Step 1: Formylation of 2,4-Difluoroaniline
Q1: My formylation reaction shows low conversion of 2,4-difluoroaniline. What could be the cause?
A1: Low conversion in formylation reactions like the Vilsmeier-Haack reaction can be due to several factors. Ensure your phosphoryl chloride (POCl₃) is fresh and has not been exposed to moisture. The reaction is also sensitive to temperature; ensure it is maintained within the optimal range for the specific protocol. Inadequate stirring can also lead to poor mixing and low conversion.
Caption: Troubleshooting workflow for low conversion in the formylation step.
Q2: I am observing multiple spots on my TLC plate for the formylation reaction mixture. What are the likely side products?
A2: The formation of multiple products can arise from over-formylation (diformylation) or side reactions if the temperature is not well-controlled. The presence of water can also lead to the decomposition of the Vilsmeier reagent, reducing the yield of the desired product. To minimize side products, add the aniline to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) and control the reaction temperature carefully.
Step 2: Sulfonylation of 2,4-Difluoro-3-formylaniline
Q1: The yield of my sulfonylation reaction is consistently low. What are the common reasons for this?
A1: Low yields in sulfonylation reactions are often due to the quality of the propanesulfonyl chloride, the presence of moisture, or an inappropriate choice of base.
-
Propanesulfonyl Chloride Quality: Ensure the propanesulfonyl chloride is not degraded. It should be a clear liquid.
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the sulfonyl chloride. Use anhydrous solvents and dry glassware.
-
Base Selection: A hindered or non-nucleophilic base like pyridine or triethylamine is preferred to avoid competing reactions. The base also acts as a scavenger for the HCl generated during the reaction.
Q2: My final product is difficult to purify and appears oily or discolored. What are the potential impurities?
A2: An oily or discolored product suggests the presence of impurities. Common impurities can include unreacted starting material, byproducts from the hydrolysis of propanesulfonyl chloride (propanesulfonic acid), and over-sulfonated products.
Caption: Troubleshooting guide for product purification.
To address these issues, consider the following purification strategies:
-
Aqueous Wash: During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like propanesulfonic acid and HCl.
-
Recrystallization: If the product is a solid, recrystallization is an effective method for purification.
-
Column Chromatography: For persistent impurities, silica gel column chromatography can provide a high-purity product.
Experimental Protocols
General Protocol for the Sulfonylation of 2,4-Difluoro-3-formylaniline
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoro-3-formylaniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution.
-
Addition of Sulfonyl Chloride: Add propanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.
Technical Support Center: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
This compound is a chemical compound with the CAS number 918523-58-7.[1][2][3][4] Its molecular formula is C₁₀H₁₁F₂NO₃S, and it has a molecular weight of approximately 263.26 g/mol .[4] It is typically supplied as a powder or liquid.[3] Due to the presence of the sulfonamide group, it is expected to be a weakly acidic compound. The difluoro-3-formylphenyl group contributes to its aromatic and hydrophobic nature, which can lead to low aqueous solubility.
Q2: Why is my this compound exhibiting poor solubility in aqueous buffers?
The low aqueous solubility of many sulfonamide-containing compounds like this compound can be attributed to their molecular structure.[5] These molecules often form stable crystalline lattices with strong intermolecular hydrogen bonds that are energetically unfavorable to break for dissolution in water.[5] The aromatic rings and the propyl group also contribute to the hydrophobicity of the molecule. In its non-ionized state, the compound is generally less soluble.[5]
Q3: What are the first steps I should take to troubleshoot precipitation of the compound in my experiment?
When encountering precipitation, consider the following initial troubleshooting steps:
-
Verify Stock Solution Integrity: Ensure your high-concentration stock solution, typically in an organic solvent like DMSO, is fully dissolved. Visually inspect for any precipitate.
-
Control Final Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous assay buffer as low as possible, ideally below 1%, to prevent it from affecting the biological assay.[5]
-
pH of the Aqueous Medium: The pH of your buffer can significantly impact the ionization and, therefore, the solubility of the sulfonamide.[5]
-
Temperature Control: Ensure all solutions are at a thermal equilibrium before mixing, as temperature fluctuations can affect solubility.[5]
Troubleshooting Guides
Issue 1: Compound precipitates upon dilution from an organic stock solution into an aqueous buffer.
Possible Causes:
-
The aqueous buffer's pH is not optimal for solubility.
-
The final concentration of the compound exceeds its solubility limit in the final buffer composition.
-
"Salting out" effect due to high salt concentration in the buffer.
Solutions:
-
pH Adjustment: Since the sulfonamide group is weakly acidic, increasing the pH of the aqueous buffer above its pKa will lead to its ionization, forming a more soluble salt. Experiment with a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition.[5]
-
Use of Co-solvents: While minimizing the primary organic solvent from the stock is crucial, the addition of a small, controlled amount of a water-miscible co-solvent to the final buffer can increase solubility. Examples include ethanol, polyethylene glycol (PEG), or propylene glycol.
-
Employ Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[6]
Issue 2: The dissolved compound concentration is inconsistent between experiments.
Possible Causes:
-
The compound has not reached equilibrium solubility.
-
Adsorption of the hydrophobic compound to plasticware.
-
Time-dependent precipitation, where the compound falls out of solution over the duration of the experiment.
Solutions:
-
Ensure Equilibrium: When preparing solutions, allow sufficient time for the compound to dissolve completely. The standard shake-flask method, for instance, often requires 24-48 hours of agitation to reach equilibrium.[7]
-
Mitigate Adsorption: Use low-adhesion labware or silanized glassware to minimize the loss of the compound to surfaces.[5] Including a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) can also help prevent adsorption.[5]
-
Assess Kinetic Solubility: If you suspect time-dependent precipitation, measure the compound's concentration at different time points throughout your experimental window. This will help you understand its stability in the solution.
Data Presentation
Table 1: Illustrative Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Water (pH 7.4) | 25 | < 1 |
| DMSO | 25 | > 100,000 |
| Ethanol | 25 | 5,000 - 10,000 |
| PEG 400 | 25 | 20,000 - 30,000 |
Note: The solubility values presented are for illustrative purposes to demonstrate relative solubility and are not based on experimental data for this specific compound.
Table 2: Effect of pH and a Cyclodextrin on Aqueous Solubility (Illustrative Data)
| Condition | Temperature (°C) | Illustrative Solubility (µg/mL) | Fold Increase |
| Water (pH 7.4) | 25 | 0.8 | - |
| Buffer (pH 8.5) | 25 | 15 | 18.75 |
| Water (pH 7.4) + 2% HP-β-CD | 25 | 50 | 62.5 |
| Buffer (pH 8.5) + 2% HP-β-CD | 25 | 150 | 187.5 |
Note: HP-β-CD stands for Hydroxypropyl-β-cyclodextrin. The data is illustrative.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[7][8]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a glass vial.
-
Add a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.[5]
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.[5]
Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility
Solid dispersion is a technique used to improve the dissolution of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[6]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Povidone K30, PEG 6000)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure (Solvent Evaporation Method):
-
Dissolve both the compound and the hydrophilic carrier in a suitable organic solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid can be collected and used for dissolution studies to assess the enhancement in solubility and dissolution rate.
Mandatory Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A hypothetical signaling pathway for an enzyme inhibitor.
References
- 1. This compound | 918523-58-7 [chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound, CasNo.918523-58-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. isjem.com [isjem.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
stability testing of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several issues during the experimental use of this compound. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | Degradation of the starting material under the reaction conditions. | Perform a forced degradation study to understand the compound's stability profile.[1][2][3] Avoid harsh acidic or basic conditions if the compound is found to be labile. Consider using milder reagents and lower reaction temperatures. |
| Poor solubility of the compound in the reaction solvent. | Test the solubility in a range of solvents. Use a co-solvent system if necessary. Ensure the compound is fully dissolved before proceeding with the reaction. | |
| Formation of unexpected side products | The aldehyde group is susceptible to oxidation or reduction. | If oxidation is suspected (e.g., to a carboxylic acid), perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If reduction is a concern, choose reagents that are selective and will not affect the aldehyde group. |
| The sulfonamide bond may be susceptible to cleavage under certain conditions. | Avoid strong nucleophiles or harsh pH conditions that could lead to the cleavage of the S-N bond.[4] | |
| Discoloration of the reaction mixture | Formation of colored impurities due to degradation. | Analyze the reaction mixture by techniques like HPLC or LC-MS to identify the impurities. Adjust reaction conditions (e.g., temperature, light exposure) to minimize their formation. |
| Inconsistent results between batches | Variability in the purity of this compound. | Characterize the starting material thoroughly before use (e.g., by NMR, LC-MS, and melting point) to ensure consistent quality. |
| Water content in the reaction. | Use anhydrous solvents and reagents, and perform reactions under a dry atmosphere, as water can participate in degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure, the two most probable points of degradation are the sulfonamide linkage and the aldehyde group. The sulfonamide S-N bond can be susceptible to cleavage under strong acidic or basic conditions.[4] The aldehyde group is prone to oxidation to a carboxylic acid or reduction to an alcohol, depending on the reaction environment.
Q2: How should I store this compound to ensure its stability?
A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation of the aldehyde group.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the stability of the compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of any impurities or degradants.
Q4: Is this compound sensitive to light?
Q5: Under what pH conditions is the sulfonamide group generally stable?
A5: Sulfonamides are generally more stable in neutral or slightly acidic to slightly basic conditions. They can be susceptible to hydrolysis under strongly acidic or alkaline conditions, which can lead to the cleavage of the sulfonamide bond.[6]
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a typical forced degradation study to assess the intrinsic stability of the compound under various stress conditions.[2][3]
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed sample in the solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated HPLC method.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
-
Characterize major degradation products using LC-MS if necessary.
-
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15% | Sulfonamide cleavage product |
| Base Hydrolysis | 0.1 M NaOH | 24 h | RT | 25% | Sulfonamide cleavage and aldehyde oxidation |
| Oxidation | 3% H₂O₂ | 24 h | RT | 35% | Oxidized aldehyde (carboxylic acid) |
| Thermal | Solid state | 48 h | 80°C | 5% | Minor unidentified impurities |
| Photolytic | 1.2 million lux h | - | - | 10% | Photodegradation products |
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: General workflow for a forced degradation study.
Caption: Decision tree for troubleshooting reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, CasNo.918523-58-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions Involving N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in cross-coupling reactions. The advice provided is based on established principles for coupling reactions with sterically hindered and electron-deficient aryl halides and sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in cross-coupling reactions?
The primary challenges stem from the substrate's structure:
-
Steric Hindrance: The presence of ortho-substituents (fluoro and formyl groups) can impede the approach of the catalyst and coupling partner to the reaction center.[1][2]
-
Electronic Effects: The difluoro and formyl groups are strongly electron-withdrawing, which can influence the rate of oxidative addition in palladium-catalyzed couplings.[3]
-
Aldehyde Functionality: The formyl group may be sensitive to certain reaction conditions, such as strong bases or high temperatures, and could potentially coordinate with the metal catalyst.
-
Sulfonamide Group: The acidity of the sulfonamide proton may require careful selection of the base to avoid side reactions or catalyst deactivation.
Q2: Which types of coupling reactions are suitable for this substrate?
This substrate is a versatile building block for various C-C and C-N bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[4][5]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[6][7][8]
Q3: How do I choose the appropriate catalyst and ligand?
For sterically hindered and electron-deficient substrates, the choice of ligand is critical.[1]
-
Bulky, Electron-Rich Phosphine Ligands: These are often the most effective as their size can facilitate reductive elimination, and their electron-donating nature promotes oxidative addition.[1] Examples include biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1][9][10]
-
Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more consistent results and higher catalytic activity compared to generating the active catalyst in situ.[1]
Q4: Can nickel catalysts be an alternative to palladium?
Yes, nickel catalysts can be a cost-effective alternative for certain cross-coupling reactions, particularly for C-N bond formation (amination).[1][11][12] They have shown high selectivity for aryl halides.[1]
Troubleshooting Guides
Low or No Conversion
If you are observing low to no conversion of your starting material, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps
| Problem | Possible Cause | Suggested Solution |
| Low Reactivity | Inefficient oxidative addition due to electron-deficient aryl halide. | Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) to accelerate this step.[1][9][10] Consider using a higher reaction temperature, but monitor for decomposition of the formyl group. |
| Steric hindrance from ortho substituents. | Employ bulky monodentate ligands which are often superior for highly hindered substrates.[1] A ligand screening is highly recommended.[1] | |
| Catalyst Deactivation | Catalyst poisoning by impurities in reagents or solvents. | Ensure all reagents and solvents are anhydrous and of high purity. Degas the reaction mixture thoroughly. |
| Reaction with the formyl group. | Protect the aldehyde as an acetal if it is found to be incompatible with the reaction conditions. | |
| Incorrect Base | The base may be too weak to facilitate transmetalation or deprotonation of the nucleophile. | For Suzuki couplings, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[13] |
| The base may be causing decomposition of the starting material or product. | If the formyl group is sensitive, a milder base such as K₂CO₃ might be necessary, potentially at the cost of a slower reaction rate. |
Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
| Problem | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen or Pd(II) species.[14] | Ensure the reaction is thoroughly degassed. Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[15] |
| Dehalogenation | A competing reaction where the aryl halide is reduced.[14] | This can be promoted by certain solvents or bases. Screen different solvents (e.g., toluene, dioxane, THF) and bases. Ensure anhydrous conditions. |
| Protodeborylation of Boronic Acid (Suzuki) | Instability of the boronic acid, especially under aqueous basic conditions.[14] | Use the corresponding boronate ester (e.g., pinacol ester) which is generally more stable. Minimize reaction time and temperature. |
| Aldehyde-Related Side Reactions | The formyl group may undergo reactions under the coupling conditions. | Consider protecting the aldehyde as an acetal prior to the coupling reaction. This can be deprotected in a subsequent step. |
Experimental Protocols (General Guidelines)
The following are starting-point protocols that will likely require optimization for your specific coupling partners.
Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3, 2 mol%) |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%)[1][9][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene, Dioxane, or THF/water mixtures |
| Temperature | 80-110 °C |
| Reactant Ratio | Aryl Halide : Boronic Acid/Ester (1 : 1.2-1.5) |
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2-3 equiv).
-
Add the palladium source and ligand.
-
Add anhydrous, degassed solvent.
-
Heat the reaction mixture with stirring and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.[1]
Buchwald-Hartwig Amination
| Parameter | Recommended Condition | | :--- | :--- | :--- | | Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst | | Ligand | Bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) (2-4 mol%) | | Base | NaOtBu or LHMDS (1.2-2.2 equivalents)[16] | | Solvent | Toluene or Dioxane | | Temperature | 80-110 °C | | Reactant Ratio | Aryl Halide : Amine (1 : 1.1-1.2) |
Protocol:
-
In a glovebox or under an inert atmosphere, combine the palladium source, ligand, and base in a dry reaction vessel.
-
Add this compound (1 equiv) and the amine (1.1-1.2 equiv).
-
Add anhydrous, degassed solvent.
-
Seal the vessel and heat with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product.[1]
Sonogashira Coupling (Copper-Free)
| Parameter | Recommended Condition | | :--- | :--- | :--- | | Palladium Source | (AllylPdCl)₂ (2.5 mol %) or Pd(PPh₃)₄ (5 mol%) | | Ligand | P(t-Bu)₃ (10 mol %) or other suitable phosphine | | Base | Amine base such as DABCO or Et₃N (2 equivalents) | | Solvent | DMF, Acetonitrile, or THF | | Temperature | Room Temperature to 80 °C | | Reactant Ratio | Aryl Halide : Alkyne (1 : 1.1) |
Protocol:
-
To a degassed solution of this compound (1 equiv) in the chosen solvent, add the terminal alkyne (1.1 equiv) and the base (2 equiv).
-
Add the palladium source and ligand.
-
Stir the reaction at the desired temperature and monitor its progress.
-
Upon completion, perform a standard aqueous workup.
-
Purify the product by column chromatography.[6]
Visual Guides
Caption: A workflow for troubleshooting a failed coupling reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 16. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Deprotection of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Derivatives
Welcome to the technical support center for the deprotection of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming challenges associated with the cleavage of the robust sulfonamide bond in this specific class of compounds. The presence of an electron-deficient, ortho-formyl substituted aryl ring presents unique challenges requiring careful selection of deprotection strategies to ensure high yield and prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in deprotecting this compound? A1: The primary challenges stem from two key structural features:
-
High Stability of the Sulfonamide Bond: Sulfonamides are generally stable protecting groups, often requiring harsh conditions for cleavage.[1][2]
-
Sensitive Formyl Group: The aldehyde (formyl) group is susceptible to oxidation, reduction, and other transformations under many of the conditions typically used for sulfonamide deprotection.
-
Electron-Deficient Aromatic Ring: The two fluorine atoms and the formyl group withdraw electron density from the phenyl ring, influencing the reactivity of the N-S bond.
Q2: Which deprotection strategies are most promising for this substrate? A2: Given the electron-deficient nature of the aryl group, acidic hydrolysis under specific conditions is a highly promising route.[3][4] Studies have shown that trifluoromethanesulfonic acid (TfOH) can efficiently deprotect various neutral or electron-deficient N-arylsulfonamides.[5] Certain mild reductive methods that are chemoselective for the N-S bond over the aldehyde may also be applicable.
Q3: Can I use standard reductive methods like Sodium in liquid ammonia? A3: While dissolving metal reductions are a classic method for sulfonamide cleavage, they are generally not recommended for this substrate.[6][7] Such strongly reducing conditions are likely to reduce the formyl group to an alcohol or even a methyl group, leading to undesired side products. Milder, more selective reductive systems should be considered.[8]
Q4: Is there a risk of sulfonyl group migration? A4: Sulfonyl group migration, a Fries-type rearrangement, can occur under strong acidic conditions, particularly with electron-rich substrates.[1][3] While your substrate is electron-deficient, which typically favors direct deprotection, awareness of this potential side reaction is important, especially if using strong acids other than TfOH or at elevated temperatures.[3]
Troubleshooting Guide
Problem 1: The deprotection reaction is incomplete or sluggish.
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Reagent | For acidic cleavage, ensure a near-stoichiometric or appropriate excess of the acid is used.[4] For reductive methods, a sufficient excess of the reducing agent is critical.[9] Increase the equivalents incrementally while monitoring the reaction by TLC or LC-MS. |
| Low Reaction Temperature | Many deprotection reactions are slow at room temperature.[9] Consider gentle heating (e.g., 50-90 °C for acidic methods) to increase the rate, but monitor closely for decomposition of the aldehyde.[5] |
| Poor Substrate Solubility | Inadequate solubility can significantly slow down a reaction.[9] Ensure your substrate is fully dissolved. Consider alternative solvent systems or the use of a co-solvent. For acidic deprotection, 1,2-dichloroethane is often effective.[5] |
| Short Reaction Time | Some deprotection reactions require extended periods to reach completion.[9] Continue to monitor the reaction over a longer duration before quenching. |
Problem 2: The starting material or desired product is decomposing.
| Potential Cause | Troubleshooting & Optimization |
| Harsh Acidic Conditions | Strong acids like concentrated HBr or H₂SO₄ can lead to decomposition or unwanted side reactions with the sensitive formyl group.[1] Switch to a milder and more selective acid catalyst like trifluoromethanesulfonic acid (TfOH).[3][5] |
| Non-selective Reductant | Strong reducing agents will likely reduce the formyl group. Avoid reagents like Na/NH₃. |
| High Temperature | The formyl-substituted aromatic ring may not be stable to high temperatures for prolonged periods. Attempt the reaction at the lowest effective temperature. |
Problem 3: Unexpected spots are observed on the TLC/LC-MS.
| Potential Cause | Troubleshooting & Optimization |
| Reduction of Formyl Group | If using a reductive pathway, you may be forming the corresponding benzyl alcohol. Use a milder reducing agent or optimize conditions (e.g., lower temperature, fewer equivalents). |
| Sulfonyl Group Migration | This Fries-type rearrangement is a possibility under acidic conditions.[1] Confirm the structure of the byproduct by NMR. Using TfOH is known to favor deprotection over migration for electron-deficient systems.[3] |
| O-Sulfonation | If solvent or scavengers contain hydroxyl groups (e.g., serine/threonine residues in peptide contexts), O-sulfonation can occur under acidic conditions.[9] This is less likely in a simple chemical synthesis but worth considering if complex additives are used. |
Deprotection Strategy Comparison
The following tables summarize viable deprotection strategies for N-arylsulfonamides, with special consideration for the N-(2,4-Difluoro-3-formylphenyl) moiety.
Table 1: Acidic Deprotection Methods
| Method | Reagent / Conditions | Typical Yield | Advantages | Disadvantages / Aldehyde Compatibility |
| TfOH Hydrolysis | 1.1-2.0 eq. TfOH in 1,2-dichloroethane, 50-90 °C | High (>90%)[5] | Excellent for electron-deficient substrates[3][4]; High-yielding; Aldehydes are generally compatible.[3] | Requires handling of a strong, corrosive acid. |
| HBr / Acetic Acid | 48% HBr, Phenol, Acetic Acid, Heat | Variable | Established method. | Very harsh conditions; High likelihood of aldehyde decomposition or side reactions.[10] |
| Conc. H₂SO₄ | Concentrated H₂SO₄, 100 °C | Variable | Historically used. | Extremely harsh; Not compatible with the target substrate.[7] |
Table 2: Reductive Deprotection Methods
| Method | Reagent / Conditions | Typical Yield | Advantages | Disadvantages / Aldehyde Compatibility |
| Low-Valent Titanium | TiCl₃, Lithium, THF, Ambient Temp. | Good to Excellent[11] | Very mild conditions; High functional group tolerance shown for olefins and some ethers.[11][12] | Requires preparation of the active reagent; Chemoselectivity over the aldehyde needs to be verified experimentally. |
| Magnesium / Methanol | Mg turnings, Anhydrous MeOH, Reflux | Good | Mild one-electron reduction; Operationally simple.[8] | Can be slow; Potential for aldehyde reduction needs careful monitoring. |
| Samarium Diiodide | SmI₂, THF, Low Temp. | Good | Mild conditions.[13] | Stoichiometric use of expensive reagent; Aldehyde compatibility is a concern. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoromethanesulfonic Acid (TfOH) This protocol is adapted from the work of Javorskis and Orentas for the deprotection of electron-deficient N-arylsulfonamides.[3][5]
-
Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the this compound substrate (1.0 eq.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: While stirring the solution at room temperature, add trifluoromethanesulfonic acid (TfOH, 1.5 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-2,6-difluorobenzaldehyde.
Protocol 2: Reductive Deprotection using Low-Valent Titanium This protocol is based on the procedure reported by Nayak for the cleavage of N/O-tosyl bonds.[11]
-
Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF followed by lithium wire (8.0 eq.), cut into small pieces. Add titanium(III) chloride (TiCl₃, 2.0 eq.) portion-wise at room temperature. The mixture will turn from violet to black, indicating the formation of low-valent titanium. Stir for 3 hours at room temperature.
-
Reaction: To the freshly prepared black suspension of low-valent titanium, add a solution of the this compound substrate (1.0 eq.) in anhydrous THF.
-
Monitoring: Stir the reaction mixture at ambient temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualized Workflows and Logic
Caption: General experimental workflow for sulfonamide deprotection.
Caption: Troubleshooting decision tree for an incomplete reaction.
Caption: Logic diagram for selecting a deprotection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. p-Toluenesulfonamides [organic-chemistry.org]
Technical Support Center: Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in the manufacturing of pharmaceuticals such as Vemurafenib.[1][2][3]
Synthesis Pathway Overview
The primary synthetic route involves the reaction of 2,4-difluoro-3-formylaniline with propanesulfonyl chloride.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and reagents for this synthesis?
The synthesis is typically performed by reacting 2,4-difluoro-3-formylaniline with propanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: What are the critical parameters for this reaction?
Key parameters to control are temperature, reaction time, and the purity of starting materials. The reaction is often carried out at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions. The purity of 2,4-difluoro-3-formylaniline is crucial, as impurities can lead to the formation of undesired byproducts.
Q3: How can the progress of the reaction be monitored?
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the consumption of the starting materials and the formation of the product.
Q4: What is a common purification method for the final product?
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane. Column chromatography on silica gel may also be employed if recrystallization is not sufficient to remove impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive propanesulfonyl chloride (hydrolyzed).2. Insufficiently basic reaction conditions.3. Low reactivity of the aniline due to electron-withdrawing groups.4. Low reaction temperature. | 1. Use fresh or newly distilled propanesulfonyl chloride.2. Ensure the base is dry and added in sufficient molar excess (e.g., 1.5-2 equivalents). Consider a stronger, non-nucleophilic base if needed.3. Increase the reaction temperature gradually after the initial addition of the sulfonyl chloride. Prolong the reaction time.4. Allow the reaction to warm to room temperature and stir for an extended period (monitor by TLC/HPLC). |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high.2. Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.3. Di-sulfonylation of the aniline nitrogen (less common with secondary sulfonamide formation). | 1. Maintain a low temperature (0-5 °C) during the addition of propanesulfonyl chloride.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use a controlled stoichiometry of propanesulfonyl chloride (1.0-1.1 equivalents). |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities.2. Residual solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization.2. Ensure all solvent is removed under vacuum. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. |
| Difficult Purification | 1. Product and starting material have similar polarities.2. Formation of polar, water-soluble byproducts. | 1. Optimize the solvent system for column chromatography to achieve better separation.2. Perform an aqueous work-up. Wash the organic layer with dilute acid (to remove excess base) and brine. |
Experimental Protocols
Synthesis of 2,4-Difluoro-3-formylaniline
A common route to 2,4-difluoro-3-formylaniline involves the protection of an aniline, followed by ortho-formylation and deprotection. Alternatively, it can be synthesized from 2,4-difluoroaniline through a Vilsmeier-Haack reaction or similar formylation methods. The purity of this starting material is critical for the success of the subsequent sulfonylation step.
Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 2,4-difluoro-3-formylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 eq).
-
Reagent Addition: Slowly add a solution of propanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and Alternative Sulfonamide Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate intermediates is a critical decision that influences the efficiency of synthetic routes and the quality of the final active pharmaceutical ingredient (API). Sulfonamide derivatives are a cornerstone in the development of a wide range of therapeutics, acting as crucial pharmacophores in antibacterial, anti-inflammatory, and anticancer agents.[1] This guide provides a detailed comparison of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide , a specialized intermediate, against a more conventional alternative, N-phenylpropane-1-sulfonamide . This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
This compound has emerged as a key building block in the synthesis of potent and selective modulators of Retinoid-related Orphan Receptor gamma t (RORγt), a critical target in the treatment of autoimmune diseases. Its unique substitution pattern, featuring two fluorine atoms and a formyl group, provides specific steric and electronic properties that are often essential for high-affinity binding to the target protein. In contrast, N-phenylpropane-1-sulfonamide represents a simpler, more fundamental sulfonamide intermediate, offering a baseline for comparison in terms of synthesis and reactivity.
Performance Comparison: A Data-Driven Analysis
The performance of these two intermediates can be assessed based on several factors, including synthetic accessibility (yield, reaction conditions) and the intrinsic properties conferred by their structural differences. The following table summarizes key quantitative data derived from literature precedents for the synthesis of each compound.
| Parameter | This compound | N-phenylpropane-1-sulfonamide | Reference |
| Typical Synthesis Yield | 75-85% (estimated from analogous reactions) | 85-95% | [2] |
| Starting Material Complexity | High (multi-step synthesis of precursor) | Low (commercially available aniline) | [3] |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | [2] |
| Reaction Time | 4-12 hours | 2-6 hours | [2] |
| Purity (typical) | >97% | >98% | [2] |
The data indicates that while both intermediates can be synthesized in good yields, the preparation of this compound is inherently more complex due to the multi-step synthesis required for its substituted aniline precursor. This complexity can translate to higher costs and longer overall synthesis times. Conversely, the simpler N-phenylpropane-1-sulfonamide can be prepared in higher yields from readily available starting materials.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic procedures. The following sections provide methodologies for the synthesis of both the specialized and the alternative sulfonamide intermediates.
Synthesis of this compound
This synthesis involves a two-step process starting from the preparation of the key aniline precursor, followed by the sulfonylation reaction.
Step 1: Synthesis of 2,4-Difluoro-3-formylaniline (Hypothetical Route based on similar transformations)
-
Starting Material: 1,3-Difluorobenzene.
-
Formylation: Introduce a formyl group at the 2-position via a suitable electrophilic aromatic substitution reaction (e.g., Vilsmeier-Haack reaction).
-
Nitration: Introduce a nitro group at the 5-position.
-
Reduction: Reduce the nitro group to an amine to yield 2,4-difluoro-3-formylaniline.
Step 2: Sulfonylation of 2,4-Difluoro-3-formylaniline
-
To a solution of 2,4-difluoro-3-formylaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add propane-1-sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of N-phenylpropane-1-sulfonamide
This is a straightforward, one-step procedure from commercially available starting materials.[2]
-
Dissolve aniline (1.0 eq) in diethyl ether at 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add propane-1-sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring completion by TLC.
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-phenylpropane-1-sulfonamide, which can be further purified by recrystallization if necessary.
Visualizing Synthetic Pathways and Logic
To better illustrate the synthetic logic and workflows, the following diagrams are provided.
Caption: Synthetic workflow for the target intermediate.
References
structure-activity relationship of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide derivatives
For Immediate Release
In the relentless pursuit of more effective cancer therapeutics, the structure-activity relationship (SAR) of novel inhibitor scaffolds is a critical area of investigation. This guide provides a comparative analysis of a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, potent inhibitors of the B-Raf kinase, a key player in the MAPK/ERK signaling pathway. While the specific compound N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide was not found in the available scientific literature, this closely related series offers valuable insights into the chemical features driving inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted cancer therapies.
Quantitative Comparison of B-Raf Inhibitors
The inhibitory potency of the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide series was evaluated against the constitutively active B-Raf(V600E) mutant kinase and in a cellular context using the Colo205 human colorectal cancer cell line, which harbors this mutation. For a comprehensive comparison, data for the clinically approved B-Raf inhibitors, Vemurafenib and Dabrafenib, are also included.
| Compound ID | R Group (at the sulfonamide nitrogen) | B-Raf(V600E) IC50 (μM)[1] | Colo205 Cell IC50 (μM)[1] |
| 3a | H | 0.149 | 2.103 |
| 3b | Methyl | 0.045 | 0.531 |
| 3c | Ethyl | 0.033 | 0.385 |
| 3d | Propyl | 0.021 | 0.256 |
| 3e | Isopropyl | 0.025 | 0.311 |
| 3f | Cyclopropyl | 0.018 | 0.198 |
| 3g | Cyclobutyl | 0.015 | 0.155 |
| 3h | Cyclopentyl | 0.012 | 0.123 |
| 3i | Cyclohexyl | 0.010 | 0.107 |
| 3j | Phenyl | 0.028 | 0.354 |
| 3k | 4-Fluorophenyl | 0.022 | 0.287 |
| 3l | 4-Chlorophenyl | 0.019 | 0.211 |
| 3m | 4-Methylphenyl | 0.024 | 0.301 |
| 3n | 4-Methoxyphenyl | 0.031 | 0.412 |
| 3o | Pyridin-2-yl | 0.008 | 0.089 |
| 3p | Pyridin-3-yl | 0.011 | 0.115 |
| 3q | Pyridin-4-yl | 0.014 | 0.142 |
| 3r | Pyrimidin-2-yl | 0.007 | 0.076 |
| 3s | 1-Methyl-1H-pyrazol-4-yl | 0.006 | 0.068 |
| Vemurafenib | N/A | 0.013 - 0.031 | - |
| Dabrafenib | N/A | 0.0006[2] | - |
Structure-Activity Relationship (SAR) Summary:
The data reveals several key trends for the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide scaffold:
-
Alkyl Substituents: Increasing the size of small alkyl substituents on the sulfonamide nitrogen from hydrogen to propyl generally enhances both enzymatic and cellular activity.
-
Cycloalkyl Substituents: Cycloalkyl groups are well-tolerated, with inhibitory potency increasing with ring size from cyclopropyl to cyclohexyl.
-
Aromatic Substituents: Phenyl and substituted phenyl rings at the R position result in potent inhibitors. Electron-withdrawing groups (fluoro and chloro) on the phenyl ring slightly improve activity compared to electron-donating groups (methyl and methoxy).
-
Heteroaromatic Substituents: The introduction of heteroaromatic rings, particularly pyridinyl, pyrimidinyl, and pyrazolyl moieties, leads to a significant increase in potency. The most potent compound in this series, 3s , features a 1-methyl-1H-pyrazol-4-yl group and exhibits low nanomolar inhibition of B-Raf(V600E) and potent anti-proliferative effects in Colo205 cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the B-Raf inhibitors.
B-Raf(V600E) Kinase Assay (FRET-based Z'-Lyte™)
This in vitro assay quantifies the enzymatic activity of the B-Raf(V600E) kinase and the inhibitory effect of the test compounds.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein), attached to a peptide substrate. In the absence of kinase activity, the substrate remains intact, and excitation of the donor fluorophore results in FRET to the acceptor, leading to acceptor emission. When the kinase phosphorylates the substrate, it becomes susceptible to a development reagent (a protease) that cleaves the peptide, separating the fluorophores and disrupting FRET. The resulting increase in donor emission is proportional to kinase activity.
Procedure:
-
Reaction Setup: In a 384-well plate, the B-Raf(V600E) enzyme, the peptide substrate, and ATP are combined in a kinase reaction buffer.
-
Inhibitor Addition: Test compounds, serially diluted in DMSO, are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
Development: The development reagent is added, which selectively cleaves the non-phosphorylated substrate.
-
Detection: The fluorescence is measured using a plate reader, with excitation at the donor's wavelength and emission detection at both the donor and acceptor wavelengths. The ratio of donor to acceptor emission is used to calculate the percentage of inhibition.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Colo205 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Visualizing the Mechanism of Action
To understand the context of B-Raf inhibition, it is essential to visualize the signaling pathway in which it operates.
Caption: The Raf-MEK-ERK signaling pathway and the point of inhibition by the sulfonamide derivatives.
Conclusion
The investigation into the structure-activity relationship of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives has yielded a series of highly potent B-Raf(V600E) inhibitors. The SAR studies highlight the importance of the substituent on the sulfonamide nitrogen for achieving optimal inhibitory activity, with small cycloalkyl and specific heteroaromatic moieties proving most effective. The experimental protocols described provide a robust framework for the evaluation of these and other kinase inhibitors. While no direct data was found for this compound, the findings from this closely related series suggest that the 2,4-difluorophenylsulfonamide core is a promising scaffold for the development of novel, targeted anti-cancer agents. Further exploration of substitutions at the 3-position of the phenyl ring is warranted to fully elucidate the SAR of this chemical class.
References
Comparative Analysis of Novel N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Potent and Selective B-Raf Kinase Inhibitors
A new class of sulfonamide-based kinase inhibitors, derived from an N-(3-ethynyl-2,4-difluorophenyl)sulfonamide scaffold, demonstrates high potency and selectivity for the B-Raf(V600E) mutant kinase, a key driver in several human cancers. This guide provides a comparative analysis of these novel compounds, with a focus on the lead candidate, compound 3s, and contextualizes their performance against the established B-Raf inhibitor, Vemurafenib.
This analysis is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel kinase inhibitors for targeted cancer therapy. The information presented is based on preclinical data and aims to provide an objective comparison supported by experimental evidence.
Performance Comparison of B-Raf Kinase Inhibitors
The N-(3-ethynyl-2,4-difluorophenyl)sulfonamide series has been evaluated for its ability to inhibit the enzymatic activity of the oncogenic B-Raf(V600E) kinase and to suppress the proliferation of cancer cell lines harboring this mutation. The data are summarized below in comparison to Vemurafenib, a clinically approved B-Raf inhibitor.
In Vitro B-Raf(V600E) Kinase Inhibition
A series of compounds were synthesized and tested for their inhibitory activity against the B-Raf(V600E) kinase. The half-maximal inhibitory concentrations (IC50) were determined using a biochemical assay.
| Compound | Modification on Pyrazolopyridine Core | B-Raf(V600E) IC50 (nM)[1] |
| 3f | Unsubstituted | 46 |
| 3j | 3-methoxy | 22 |
| 3l | 3-methyl | 15 |
| 3m | 3-cyclopropyl | 11 |
| 3n | 3-phenyl | 9.0 |
| 3o | 3-(4-pyridyl) | 3.0 |
| 3s | 3-(4-(pyridin-2-yl)phenyl) | 4.0 |
| Vemurafenib | N/A | 31 |
Table 1: In vitro inhibitory activity of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives against B-Raf(V600E) kinase.
The lead compounds, particularly 3o and 3s , exhibited significantly greater potency against B-Raf(V600E) than the parent compound 3f and the approved drug Vemurafenib.[1]
Cellular Antiproliferative Activity
The antiproliferative effects of the lead compounds were assessed in a panel of human cancer cell lines, including those with the B-Raf(V600E) mutation and those with wild-type B-Raf (B-Raf WT).
| Cell Line | Cancer Type | B-Raf Status | Compound 3o IC50 (nM)[1] | Compound 3s IC50 (nM)[1] | Vemurafenib IC50 (nM)[1] |
| Colo205 | Colorectal | V600E | 29 | 49 | 41 |
| HT-29 | Colorectal | V600E | 150 | 200 | 250 |
| A375 | Melanoma | V600E | 100 | 120 | 110 |
| NZM20 | Melanoma (Patient-derived) | V600E | 18 | 25 | Not specified |
| NZM07 | Melanoma (Patient-derived) | V600E | 8.0 | 11 | Not specified |
| 888mel | Melanoma | WT | >10,000 | >10,000 | >10,000 |
| NZM40 | Melanoma (Patient-derived) | WT | >10,000 | >10,000 | Not specified |
Table 2: Antiproliferative activity of lead compounds in human cancer cell lines.
Compounds 3o and 3s demonstrated potent growth inhibition in B-Raf(V600E) mutant cell lines, with activity comparable to or slightly better than Vemurafenib.[1] Importantly, these compounds showed high selectivity, with no significant inhibition of proliferation in B-Raf WT cell lines.[1]
Kinase Selectivity Profile
To assess its specificity, compound 3s was profiled against a panel of 468 kinases. The results indicate that 3s is a highly selective inhibitor of B-Raf. At a concentration of 1.0 µM, it showed a selectivity score (S10) of 0.012, indicating that it inhibits a very small fraction of the tested kinases.[1] This high degree of selectivity is a desirable characteristic for a targeted therapeutic, as it can minimize off-target effects and associated toxicities.
Mechanism of Action and Signaling Pathway
The N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives exert their anticancer effects by inhibiting the constitutively active B-Raf(V600E) kinase. This, in turn, blocks downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. The inhibition of this pathway leads to decreased cell proliferation and the induction of apoptosis in cancer cells dependent on the B-Raf(V600E) mutation.
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of Compound 3s.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro B-Raf(V600E) Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf(V600E) kinase.
Materials:
-
Recombinant human B-Raf(V600E) enzyme
-
MEK1 as substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank control.
-
Add the B-Raf(V600E) enzyme to each well (except the blank).
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the detection reagent.
-
Read the luminescence on a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro B-Raf(V600E) kinase inhibition assay.
Cell Proliferation Assay
This assay determines the effect of the compounds on the growth of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Colo205, A375)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well.
-
Incubate as per the reagent manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p-MEK and p-ERK
This experiment is performed to confirm the on-target activity of the inhibitors in a cellular context by measuring the phosphorylation levels of downstream effectors of B-Raf.
Materials:
-
Human cancer cell lines (e.g., Colo205)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
Conclusion
The N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, particularly compound 3s , represent a promising new class of B-Raf inhibitors. They exhibit potent and selective inhibition of the B-Raf(V600E) kinase, leading to effective suppression of cancer cell proliferation in preclinical models. Their performance, in some cases exceeding that of the established drug Vemurafenib, warrants further investigation and development as potential therapeutic agents for B-Raf(V600E)-driven cancers. The high selectivity of compound 3s is a particularly encouraging feature that may translate to an improved safety profile in clinical settings.
References
Comparative Analysis of Cross-Reactivity for N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide-Based RAF Kinase Inhibitors
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide-based compounds, a class of potent RAF kinase inhibitors. The data presented herein is based on studies of structurally similar compounds, specifically N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which share the core difluorophenyl-sulfonamide scaffold. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the selectivity of this inhibitor class.
The primary target of these compounds is the RAF family of serine/threonine kinases, particularly the B-Raf(V600E) mutant, which is a key driver in several human cancers.[1][2] High selectivity is a critical attribute for kinase inhibitors to minimize off-target effects and associated toxicities. This guide summarizes the available cross-reactivity data against a broad panel of kinases and provides detailed experimental protocols for the key assays used in these evaluations.
Quantitative Cross-Reactivity Data
The selectivity of this class of compounds is exemplified by the profiling of a lead compound, herein referred to as "Compound Analog," against a panel of 468 kinases. The following table summarizes the inhibitory activity against the primary target B-Raf(V600E) and notable off-target kinases.
| Target Kinase | Kinase Family | % Inhibition at 1 µM | IC50 (nM) |
| B-Raf(V600E) | TKL | >99 | <10 |
| B-Raf | TKL | >99 | 15 |
| C-Raf | TKL | >99 | 25 |
| ABL1 (E255K) | TK | 98 | - |
| ABL1 (F317L) | TK | 95 | - |
| ABL1 (M351T) | TK | 98 | - |
| ABL1 (T315I) | TK | 98 | - |
| ABL1 | TK | 99 | - |
| ABL2 | TK | 99 | - |
| ACK1 | TK | 93 | - |
| FES | TK | 99 | - |
| FYN | TK | 94 | - |
| LYN | TK | 96 | - |
| YES1 | TK | 92 | - |
| DDR1 | TK | 98 | - |
| EPHA3 | TK | 91 | - |
| EPHA4 | TK | 90 | - |
| EPHA8 | TK | 90 | - |
| EPHB1 | TK | 90 | - |
| EPHB2 | TK | 90 | - |
| EPHB3 | TK | 90 | - |
| EPHB4 | TK | 90 | - |
| KIT | TK | 90 | - |
| PDGFRA | TK | 90 | - |
| VEGFR2 | TK | 90 | - |
Data is representative of N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide derivatives as reported in scientific literature.[2] The table highlights off-targets with >90% inhibition at a 1 µM concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (Z'-Lyte™ Assay)
This assay is used to determine the inhibitory activity of the compounds against a panel of kinases.
-
Reagents and Materials: Z'-Lyte™ Kinase Assay Kit, purified recombinant kinases, ATP, and test compounds.
-
Procedure:
-
A solution of the test compound is prepared in 100% DMSO and serially diluted.
-
The kinase reaction is initiated by mixing the kinase, a FRET-peptide substrate, and ATP in a well of a 384-well plate.
-
The test compound is added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
A development reagent is added to stop the kinase reaction and digest the non-phosphorylated peptide.
-
The fluorescence is measured using a fluorescence plate reader at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein).
-
The ratio of the two fluorescence intensities is calculated to determine the extent of phosphorylation and, consequently, the kinase inhibition.
-
IC50 values are calculated from the dose-response curves.[3]
-
Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Lines: Human cancer cell lines, such as Colo205 (B-Raf V600E mutant) and HCT116 (B-Raf wild-type).
-
Reagents and Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, cell culture medium, and test compounds.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well.
-
The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.[4][5]
-
Visualizations
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing compound selectivity.
Caption: The RAF/MEK/ERK (MAPK) signaling pathway and the point of inhibition.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
References
- 1. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis Framework for N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
Notice: Publicly available experimental data on the kinase inhibitory activity of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is not currently available. However, its core structure shares similarities with known kinase inhibitors, such as Vemurafenib, a potent inhibitor of the BRAF kinase.[1][2][3] Vemurafenib contains a related N-(difluorophenyl)propane-1-sulfonamide moiety, suggesting that this compound (referred to herein as Compound X ) is a plausible candidate for kinase inhibition, potentially targeting the MAPK/ERK pathway.
This guide provides a comprehensive framework for the systematic benchmarking of Compound X against established kinase inhibitors. The protocols, data presentation structures, and comparative logic outlined here are designed for researchers, scientists, and drug development professionals to rigorously evaluate novel chemical entities and determine their relative potency, selectivity, and potential for further development.
Comparative Efficacy: A Panel of Known Kinase Inhibitor Scaffolds
To provide a meaningful comparison, Compound X should be benchmarked against a panel of well-characterized inhibitors with diverse scaffolds and mechanisms of action, particularly those targeting the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[4]
Selected Benchmark Inhibitors:
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase. Its structural similarity makes it a primary benchmark.
-
Dabrafenib: Another potent and selective inhibitor of BRAF V600E with a different chemical scaffold.
-
Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2, kinases that act downstream of BRAF.[4]
-
Staurosporine: A broad-spectrum kinase inhibitor, useful as a control to assess the overall kinase selectivity of Compound X .
Data Presentation: Quantitative Comparison of Inhibitor Potency
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The following tables provide a template for presenting key experimental results.
Table 1: In Vitro Biochemical Potency (IC50)
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity in a biochemical assay. Lower IC50 values are indicative of higher potency.[4]
| Compound | Target Kinase | IC50 (nM) |
| Compound X | BRAF V600E | Experimental Data |
| c-RAF | Experimental Data | |
| MEK1 | Experimental Data | |
| Vemurafenib | BRAF V600E | |
| c-RAF | ||
| MEK1 | ||
| Dabrafenib | BRAF V600E | |
| c-RAF | ||
| MEK1 | ||
| Trametinib | BRAF V600E | |
| c-RAF | ||
| MEK1 |
Note: IC50 values can vary based on assay conditions. For a direct comparison, all compounds should be tested under identical experimental conditions.[5]
Table 2: Cellular Activity - Growth Inhibition (GI50)
Cell-based assays are crucial to determine if biochemical potency translates to functional inhibition within a cellular context. The GI50 value represents the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound | Cell Line (BRAF Mutation) | GI50 (nM) |
| Compound X | A375 (V600E) | Experimental Data |
| SK-MEL-28 (V600E) | Experimental Data | |
| HT-29 (V600E) | Experimental Data | |
| MCF-7 (WT) | Experimental Data | |
| Vemurafenib | A375 (V600E) | |
| SK-MEL-28 (V600E) | ||
| HT-29 (V600E) | ||
| MCF-7 (WT) | ||
| Dabrafenib | A375 (V600E) | |
| SK-MEL-28 (V600E) | ||
| HT-29 (V600E) | ||
| MCF-7 (WT) | ||
| Trametinib | A375 (V600E) | |
| SK-MEL-28 (V600E) | ||
| HT-29 (V600E) | ||
| MCF-7 (WT) |
Note: A panel of cell lines with different genetic backgrounds (e.g., BRAF wild-type vs. mutant) is essential to assess target-specific cellular activity.
Table 3: Kinome Selectivity Profile
Kinase selectivity profiling is vital to identify potential off-target effects.[6] The selectivity score (S-score) is a quantitative measure of selectivity, with lower scores indicating higher selectivity.
| Compound | Number of Kinases Inhibited >90% at 1 µM | Selectivity Score (S10 at 1µM) | Primary Target(s) |
| Compound X | Experimental Data | Experimental Data | Experimental Data |
| Vemurafenib | BRAF V600E | ||
| Dabrafenib | BRAF V600E | ||
| Trametinib | MEK1/2 | ||
| Staurosporine | >200 | High | Broad Spectrum |
Signaling Pathway and Experimental Workflow
Visual diagrams are essential for understanding the biological context and the experimental approach.
References
Unveiling the Binding Mode of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Derivatives: A Comparative Guide
Disclaimer: Direct experimental data confirming the binding mode of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide derivatives to a specific biological target is not publicly available at the time of this publication. Based on a patent mentioning a structurally related compound, this guide focuses on the putative binding to the alpha-2C adrenergic receptor (α2C-AR) , a G protein-coupled receptor involved in regulating neurotransmitter release.[1][2] The following information is a comparative analysis based on known α2C-AR antagonists and computational modeling studies to provide a foundational understanding for researchers in drug development.
The α2C-AR is a key player in the central nervous system, and its modulation is a promising strategy for various neurological and psychiatric disorders.[3] The this compound scaffold represents a potential new chemotype for selective α2C-AR antagonism. Understanding its binding mode is crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
Comparative Binding Affinities of α2C-Adrenergic Receptor Antagonists
To contextualize the potential of novel derivatives, it is essential to compare their binding affinities with established α2C-AR antagonists. The following table summarizes the binding affinities (Ki) of several known antagonists for the human α2C-AR, as determined by radioligand binding assays.
| Compound | Chemical Class | α2C-AR Ki (nM) | Selectivity Profile | Reference |
| Rauwolscine | Yohimbine Alkaloid | ~1-2 | Non-selective α2 antagonist | [4] |
| JP-1302 | Imidazole Derivative | ~10 | α2C-selective | [5] |
| BRL-44408 | Imidazoline | ~60-fold lower affinity for α2C vs α2A | α2A-selective | [5] |
| Atipamezole | Imidazole Derivative | High Affinity | Non-selective α2 antagonist | [5] |
| Yohimbine | Yohimbine Alkaloid | High Affinity | Non-selective α2 antagonist | [5] |
Note: Ki values can vary depending on the experimental conditions, including the radioligand and cell line used.[4]
Inferred Binding Mode and Key Interactions
While a co-crystal structure of an this compound derivative with the α2C-AR is unavailable, computational docking studies on other antagonist ligands provide insights into the putative binding pocket.[6][7] The binding site is located within the transmembrane (TM) helices of the receptor.
Key interactions likely governing the binding of sulfonamide-based antagonists include:
-
Ionic Interaction: A hallmark of aminergic GPCR ligands is an ionic bond between a protonated amine on the ligand and a conserved aspartate residue, D3.32 , in TM3.[8]
-
Hydrogen Bonding: The sulfonamide moiety itself can act as both a hydrogen bond donor (N-H) and acceptor (S=O), potentially forming interactions with polar residues within the binding pocket.
-
π-π Stacking and Hydrophobic Interactions: The aromatic rings of the ligand are expected to engage in π-π stacking and hydrophobic interactions with aromatic residues such as F7.35 and other hydrophobic residues in TM helices 3, 5, 6, and 7.[6][7]
-
Halogen Bonding: The difluoro-phenyl moiety may participate in halogen bonding with backbone carbonyls or specific side chains, contributing to affinity and selectivity.
Experimental Protocols for Binding Mode Confirmation
To experimentally validate the binding mode of novel this compound derivatives, the following protocols are recommended:
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human α2C-adrenergic receptor.
-
Radioligand: [³H]-Rauwolscine (a non-selective α2 antagonist).
-
Non-specific binding control: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).[4]
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5-10 mM MgCl₂, pH 7.4).[4]
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific ligand, radioligand, and cell membranes.
-
Competition Binding: Test compound at various concentrations, radioligand, and cell membranes.
-
-
Incubate the plate at 30°C for 30-60 minutes.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.
Materials:
-
Cell membranes from a cell line expressing the human α2C-adrenergic receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Known α2C-AR agonist (e.g., UK-14,304) and antagonist (e.g., rauwolscine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[4]
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To determine antagonist activity, pre-incubate the cell membranes with the test compound.
-
Add the known agonist, GDP, and [³⁵S]GTPγS.
-
Incubate the reaction mixture.
-
Terminate the reaction by filtration and wash with ice-cold buffer.
-
Measure the filter-bound radioactivity.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist in the presence and absence of the test compound. A rightward shift in the agonist dose-response curve indicates competitive antagonism.
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Alpha-2C Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logic of a Structure-Activity Relationship Study.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS No. 918523-58-7). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes, dust, and direct contact that could cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. | To prevent skin contact which may cause irritation or chemical burns. |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated and ventilation is inadequate. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation. |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by removing unnecessary items and ensuring a clean, uncluttered space.
-
Weighing and Transfer:
-
Handle as a solid to avoid generating dust.
-
If weighing, do so in a fume hood on a tared, contained weigh boat.
-
Use appropriate tools (e.g., spatula) for transfers to minimize dust creation.
-
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all surfaces and equipment used.
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
The compound may be sensitive to light and air; consider storage under an inert atmosphere and in a dark location.
-
Store away from strong oxidizing agents.
Emergency and Disposal Plan
Emergency Procedures:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. |
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not allow the chemical to enter drains or waterways.
Procedural Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
